Product packaging for Cochinchinenin C(Cat. No.:CAS No. 956103-79-0)

Cochinchinenin C

Cat. No.: B150027
CAS No.: 956103-79-0
M. Wt: 542.6 g/mol
InChI Key: SLJWKFROLINAGW-UHFFFAOYSA-N
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Description

Cochinchinenin C has been reported in Dracaena cochinchinensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H34O7 B150027 Cochinchinenin C CAS No. 956103-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-hydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-2-methoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O7/c1-38-27-14-7-21(8-15-27)28(16-9-23-6-13-26(35)19-32(23)39-2)29-18-24(33(40-3)20-31(29)37)10-17-30(36)22-4-11-25(34)12-5-22/h4-8,11-15,18-20,28,34-35,37H,9-10,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJWKFROLINAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956103-79-0
Record name Cochinchinenin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956103790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COCHINCHINENIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9CME97XV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cochinchinenin C: A Deep Dive into its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin C, a novel bis-chalcone derivative isolated from the resin of Dracaena cochinchinensis, has emerged as a promising small molecule with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a particular focus on its role as a nonpolypeptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and development in the fields of diabetes, metabolic disorders, and beyond.

Discovery and Isolation from Dracaena cochinchinensis

This compound is a naturally occurring phenolic compound found in "Dragon's Blood" resin, a traditional medicine derived from various species of the Dracaena genus. The primary botanical source for the isolation of this compound is Dracaena cochinchinensis (Lour.) S.C. Chen[1][2][3]. Flavonoids, including chalcones and their derivatives, are among the main chemical constituents of this resin[1][4].

While the specific initial discovery and isolation of this compound is not detailed in a singular, readily available publication, its isolation follows general phytochemical procedures for separating flavonoids from plant resins. The process typically involves extraction with organic solvents, followed by various chromatographic techniques to purify the individual compounds.

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of flavonoid compounds, including this compound, from the resin of Dracaena cochinchinensis, based on common phytochemical practices for this plant.

1.1.1. Extraction:

  • The dried and powdered resin of Dracaena cochinchinensis is extracted with a polar solvent, typically 95% ethanol or methanol, at room temperature.

  • The extraction process is often repeated multiple times to ensure a comprehensive extraction of the phenolic compounds.

  • The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

1.1.2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their solubility. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

1.1.3. Chromatographic Purification:

  • The enriched fraction is subjected to a series of column chromatography techniques for further purification.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size. Elution is typically performed with methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

1.1.4. Structure Elucidation:

  • The structure of the purified this compound is determined using various spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule.

Biological Activity: A Nonpolypeptide GLP-1 Receptor Agonist

Recent studies have highlighted the significant potential of this compound as a nonpolypeptide anti-diabetic agent[5][6][7]. Its primary mechanism of action involves targeting and activating the glucagon-like peptide-1 (GLP-1) receptor, a key regulator of glucose homeostasis[5][6][7].

Interaction with the GLP-1 Receptor

Molecular docking and fluorescence spectroscopy studies have demonstrated a direct interaction between this compound and the GLP-1 receptor[5][6][7]. This interaction is primarily driven by hydrophobic interactions and hydrogen bonding with key amino acid residues in the receptor's binding pocket[6].

In Vitro Efficacy in Pancreatic β-Cells

In cell-based assays using pancreatic beta cells, this compound has been shown to promote insulin secretion in a glucose-dependent manner[5][6][7]. This effect is a hallmark of GLP-1 receptor agonists and is crucial for their therapeutic utility in managing type 2 diabetes. Furthermore, treatment with this compound leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP), confirming the activation of the GLP-1 receptor signaling pathway and enhanced glucose metabolism[5][6][7].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Parameter Method Result Reference
Binding to GLP-1 Receptor Fluorescence SpectroscopyThis compound quenches the intrinsic fluorescence of the GLP-1 receptor, indicating direct interaction.[5][6]
Insulin Secretion Pancreatic β-cell culturePromotes glucose-stimulated insulin secretion.[5][6]
Intracellular cAMP Levels Pancreatic β-cell cultureIncreases intracellular cAMP levels upon treatment.[5][6]
Intracellular ATP Levels Pancreatic β-cell cultureIncreases intracellular ATP levels, indicating enhanced glucose metabolism.[5][6]

Signaling Pathways and Experimental Workflows

This compound Isolation Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Dracaena cochinchinensis.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Dracaena Dracaena cochinchinensis resin CrudeExtract Crude Ethanolic Extract Dracaena->CrudeExtract Ethanol Extraction Partition Solvent Partitioning CrudeExtract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Enrichment Silica Silica Gel Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC CochinC Pure this compound HPLC->CochinC MS Mass Spectrometry CochinC->MS NMR NMR Spectroscopy CochinC->NMR G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CochinC This compound GLP1R GLP-1 Receptor CochinC->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Glucose Glucose GlucoseMetabolism Glucose Metabolism Glucose->GlucoseMetabolism Enters Cell ATP_inc ATP Increase GlucoseMetabolism->ATP_inc

References

The Quest for Natural Non-Peptide GLP-1R Agonists in Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target in the therapeutic landscape of type 2 diabetes. Activation of this G protein-coupled receptor by its endogenous ligand, GLP-1, potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. While peptide-based GLP-1R agonists have achieved significant clinical success, their injectable route of administration and potential for immunogenicity have spurred the search for orally bioavailable, non-peptide alternatives. This technical guide delves into the exploration of natural non-peptide GLP-1R agonists, offering a comprehensive resource for researchers in the field.

Natural Compounds with GLP-1R Agonist Activity

Several natural compounds have been investigated for their potential to modulate GLP-1R signaling. While many act as secretagogues, stimulating the release of endogenous GLP-1, some have been identified as direct agonists of the receptor.

Geniposide: A Direct Natural GLP-1R Agonist

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has been identified as a novel non-peptide agonist of the GLP-1 receptor.[1] Studies have demonstrated its ability to activate GLP-1R and mimic the downstream effects of GLP-1, making it a compound of significant interest for diabetes research.[2][3]

Quantitative Data Summary: Geniposide

While specific EC50 and Ki values for direct GLP-1R binding of Geniposide are not consistently reported in publicly available literature, its biological activity and efficacy in various models have been documented.

ParameterObservationSpecies/ModelReference
GLP-1R Activation Potentiates insulin secretion via GLP-1R activation.Rat pancreatic islets[2]
Enhances glucose-stimulated insulin secretion in INS-1 cells, an effect blocked by a GLP-1R antagonist.Rat INS-1 insulinoma cells[3]
cAMP Production Induces the release of cAMP in PC12 cells through GLP-1R activation.PC12 cells[4]
In Vivo Efficacy Orally administered Geniposide (200, 400, and 500 mg/kg) promoted wound healing and adjusted blood glucose in diabetic rats.Wistar rats[5]
Geniposide treatment reduced blood glucose levels in diabetic mice.Mice[6][7]
Other Natural Compounds Modulating GLP-1 Signaling

Several other phytochemicals have been shown to influence the GLP-1 system, primarily by stimulating GLP-1 secretion from intestinal L-cells. These include:

  • Berberine: An isoquinoline alkaloid found in plants like Berberis vulgaris.

  • Luteolin: A flavonoid present in various fruits and vegetables.

While these compounds do not appear to be direct GLP-1R agonists, their ability to enhance endogenous GLP-1 levels makes them relevant to diabetes research.

Key Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the evaluation of potential GLP-1R agonists. Below are detailed methodologies for key assays.

GLP-1 Receptor Binding Assay

This assay is designed to determine the binding affinity of a test compound to the GLP-1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human GLP-1R.

  • Radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1).

  • Test compound (e.g., Geniposide).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparation with varying concentrations of the unlabeled test compound and a fixed concentration of radiolabeled GLP-1 in the binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled GLP-1.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compound.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.

Materials:

  • Cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).

  • Test compound (e.g., Geniposide).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the GLP-1R expressing cells in a multi-well plate and culture until they reach the desired confluency.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the dose-response data to determine the half-maximal effective concentration (EC50) of the test compound.

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay evaluates the effect of a test compound on glucose disposal in an animal model of diabetes.

Materials:

  • Diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats).

  • Test compound (e.g., Geniposide).

  • Glucose solution (e.g., 2 g/kg body weight).

  • Blood glucose meter and test strips.

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Administer the test compound or vehicle orally at a predetermined time before the glucose challenge.

  • At time zero, administer a glucose solution orally.

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure the blood glucose concentration at each time point.

  • Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the overall effect on glucose tolerance.

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_or_Agonist GLP-1 or Natural Agonist (e.g., Geniposide) GLP1R GLP-1 Receptor GLP-1_or_Agonist->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Gene_Transcription Gene Transcription (e.g., Insulin) PKA->Gene_Transcription Promotes Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1R Signaling Pathway.

Experimental_Workflow_Screening Start Start: Natural Compound Library Binding_Assay GLP-1R Binding Assay Start->Binding_Assay Screen for Binders Functional_Assay cAMP Accumulation Assay Binding_Assay->Functional_Assay Confirm Functional Activity In_Vivo_Testing In Vivo Glucose Tolerance Test (Diabetic Animal Model) Functional_Assay->In_Vivo_Testing Evaluate In Vivo Efficacy Hit_Identification Hit Identification: Potent & Efficacious Natural Agonist In_Vivo_Testing->Hit_Identification Analyze Results Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Advance to

Caption: High-Throughput Screening Workflow.

Logical_Relationship_Agonist_vs_Secretagogue cluster_direct Direct Action cluster_indirect Indirect Action Agonist Natural GLP-1R Agonist (e.g., Geniposide) GLP1R GLP-1 Receptor Agonist->GLP1R Directly Binds & Activates Biological_Response Biological Response (e.g., Insulin Secretion) GLP1R->Biological_Response Initiates Secretagogue Natural GLP-1 Secretagogue (e.g., Berberine, Luteolin) L_Cell Intestinal L-Cell Secretagogue->L_Cell Stimulates Endogenous_GLP1 Endogenous GLP-1 L_Cell->Endogenous_GLP1 Releases Endogenous_GLP1->GLP1R Activates

Caption: Agonist vs. Secretagogue Mechanism.

References

Retatrutide: A Tri-Agonist for a New Era in Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of type 2 diabetes (T2D) therapeutics is rapidly evolving, moving beyond singular pathways to multi-faceted approaches that address the complex pathophysiology of the disease. Retatrutide, an investigational tri-agonist of the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors, represents a significant leap forward in this paradigm. This technical guide provides a comprehensive overview of Retatrutide, consolidating preclinical and clinical data, detailing its mechanism of action, and outlining the experimental protocols from key clinical trials. By targeting three distinct, yet complementary, signaling pathways, Retatrutide has demonstrated unprecedented efficacy in both glycemic control and weight reduction, positioning it as a transformative potential therapy for T2D and related metabolic disorders.

Introduction: The Rationale for Tri-Agonism

The management of T2D has historically focused on improving insulin sensitivity and augmenting insulin secretion. The advent of incretin-based therapies, particularly GLP-1 receptor agonists, marked a significant advancement by offering potent glucose-lowering effects coupled with weight loss and cardiovascular benefits[1][2]. The subsequent development of dual GLP-1/GIP receptor agonists, such as tirzepatide, further enhanced these effects, demonstrating superior glycemic control and weight reduction compared to GLP-1 mono-agonists[3].

Retatrutide builds upon this foundation by incorporating a third mechanism of action: glucagon receptor agonism. While glucagon is traditionally known for its hyperglycemic effects, its role in energy expenditure and lipid metabolism has garnered increasing interest. The strategic combination of GLP-1, GIP, and glucagon receptor activation in a single molecule is designed to harness the synergistic effects of these hormones, leading to a more profound impact on glucose homeostasis, appetite regulation, and energy balance[4][5][6].

Mechanism of Action: A Multi-Pronged Approach

Retatrutide's unique therapeutic profile stems from its ability to simultaneously engage three key receptors involved in metabolic regulation[7]. The binding of Retatrutide to these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A and other downstream effectors, ultimately modulating a wide array of physiological processes[3].

The key actions of Retatrutide can be summarized as follows:

  • GLP-1 Receptor Agonism:

    • Enhances glucose-dependent insulin secretion from pancreatic β-cells.

    • Suppresses glucagon secretion from pancreatic α-cells in a glucose-dependent manner.

    • Slows gastric emptying, promoting satiety and reducing postprandial glucose excursions.

    • Acts on the central nervous system to reduce appetite and food intake[3][5][7].

  • GIP Receptor Agonism:

    • Potentiates glucose-dependent insulin secretion.

    • May enhance the effects of GLP-1 on glycemic control and weight loss.

    • Plays a role in lipid metabolism and may contribute to reductions in fat deposition[3][5].

  • Glucagon Receptor Agonism:

    • Increases energy expenditure and promotes lipolysis (the breakdown of fats).

    • May contribute to the significant weight loss observed with Retatrutide by increasing metabolic rate.

    • The hyperglycemic potential of glucagon is counteracted by the potent glucose-lowering effects of GLP-1 and GIP receptor activation[5][6].

This tri-agonist approach provides a comprehensive and synergistic mechanism for improving glycemic control and inducing substantial weight loss, addressing two of the core challenges in the management of T2D.

Retatrutide_Signaling_Pathway cluster_cns Central Nervous System cluster_gi Gastrointestinal Tract cluster_adipose Adipose Tissue cluster_liver Liver pancreas_beta β-cell insulin_secretion insulin_secretion pancreas_beta->insulin_secretion ↑ Insulin Secretion pancreas_alpha α-cell glucagon_secretion glucagon_secretion pancreas_alpha->glucagon_secretion ↓ Glucagon Secretion cns Appetite Centers appetite appetite cns->appetite ↓ Appetite gi_tract Stomach gastric_emptying gastric_emptying gi_tract->gastric_emptying ↓ Gastric Emptying adipose Adipocytes lipolysis lipolysis adipose->lipolysis ↑ Lipolysis liver Hepatocytes energy_expenditure energy_expenditure liver->energy_expenditure ↑ Energy Expenditure retatrutide Retatrutide retatrutide->pancreas_beta GLP-1R/GIPR Agonism retatrutide->pancreas_alpha GLP-1R Agonism retatrutide->cns GLP-1R Agonism retatrutide->gi_tract GLP-1R Agonism retatrutide->adipose Glucagon-R Agonism retatrutide->liver Glucagon-R Agonism

Figure 1: Simplified Signaling Pathway of Retatrutide.

Preclinical and Clinical Evidence

Phase 2 Clinical Trial in Obesity (NCT04881760)

A phase 2, double-blind, randomized, placebo-controlled trial evaluated the efficacy and safety of Retatrutide in 338 adults with obesity or overweight without T2D[8][9]. Participants were randomized to receive once-weekly subcutaneous injections of Retatrutide (1 mg, 4 mg, 8 mg, or 12 mg) or placebo for 48 weeks[8][9].

Key Efficacy Endpoints:

ParameterPlaceboRetatrutide 1 mgRetatrutide 4 mgRetatrutide 8 mgRetatrutide 12 mg
Mean % Weight Change at 24 Weeks -1.6%-7.2%-12.9%-17.3%-17.5%
Mean % Weight Change at 48 Weeks -2.1%-8.7%-17.1%-22.8%-24.2%
% Achieving ≥5% Weight Loss at 48 Weeks 27%N/A92%100%100%
% Achieving ≥10% Weight Loss at 48 Weeks 9%N/A75%91%93%
% Achieving ≥15% Weight Loss at 48 Weeks 2%N/A60%75%83%
Data sourced from Jastreboff et al., N Engl J Med 2023.[9]

Safety and Tolerability:

The most common adverse events were gastrointestinal in nature (nausea, diarrhea, and vomiting), were dose-related, and were mostly mild to moderate in severity[9]. These events were more frequent during the dose-escalation period[9].

Phase 2 Clinical Trial in Type 2 Diabetes (NCT04867785)

A phase 2, randomized, double-blind, placebo- and active-controlled trial assessed Retatrutide in 281 adults with T2D. Participants received once-weekly subcutaneous injections of Retatrutide (0.5 mg, 4 mg, 8 mg, or 12 mg), dulaglutide 1.5 mg, or placebo for 36 weeks.

Key Efficacy Endpoints:

ParameterPlaceboDulaglutide 1.5 mgRetatrutide 4 mg (escalating)Retatrutide 8 mg (slow escalating)Retatrutide 12 mg (escalating)
Mean Change in HbA1c at 24 Weeks -0.1%-1.4%-1.3%-1.9%-2.0%
Mean % Weight Change at 36 Weeks -3.0%-2.0%-7.9%-16.8%-16.9%
Data sourced from Rosenstock et al., Lancet 2023.

Safety and Tolerability:

The safety profile of Retatrutide in participants with T2D was consistent with that observed in the obesity trial, with gastrointestinal side effects being the most frequently reported adverse events.

Experimental Protocols

Phase 2 Obesity Trial (NCT04881760) - Abridged Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 2 trial[9].

  • Participants: Adults with a Body Mass Index (BMI) of ≥30 kg/m ² or a BMI of 27 to <30 kg/m ² with at least one weight-related condition[8][9].

  • Intervention: Participants were randomized to receive once-weekly subcutaneous injections of Retatrutide (1 mg, 4 mg, 8 mg, or 12 mg with different dose-escalation regimens) or placebo for 48 weeks[9].

  • Primary Endpoint: Percentage change in body weight from baseline to 24 weeks[9].

  • Secondary Endpoints: Percentage change in body weight from baseline to 48 weeks, and the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%[9].

  • Key Inclusion Criteria:

    • BMI ≥30 kg/m ² or ≥27 kg/m ² with a weight-related comorbidity.

    • Stable body weight for 90 days prior to screening.

  • Key Exclusion Criteria:

    • History of diabetes mellitus.

    • Previous or planned surgical treatment for obesity.

    • Use of medications that could affect body weight.

Phase 2 Type 2 Diabetes Trial (NCT04867785) - Abridged Protocol
  • Study Design: A multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-group, phase 2 trial.

  • Participants: Adults with T2D, an HbA1c between 7.0% and 10.5%, and a BMI of 25-50 kg/m ².

  • Intervention: Participants were randomized to receive once-weekly subcutaneous injections of Retatrutide (0.5 mg, 4 mg, 8 mg, or 12 mg with various dose-escalation schedules), dulaglutide 1.5 mg, or placebo for 36 weeks.

  • Primary Endpoint: Change in HbA1c from baseline to 24 weeks.

  • Secondary Endpoints: Change in body weight and HbA1c at 36 weeks.

  • Key Inclusion Criteria:

    • Diagnosis of T2D.

    • HbA1c between 7.0% and 10.5%.

    • Stable treatment with diet and exercise alone or with metformin.

  • Key Exclusion Criteria:

    • Use of other antihyperglycemic agents within 3 months of screening.

    • History of pancreatitis.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (36-48 Weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent randomization Randomization (Stratified by BMI/HbA1c) informed_consent->randomization treatment_group Retatrutide Dosing Groups (Weekly Subcutaneous Injection) randomization->treatment_group Treatment Arm control_group Placebo/Active Comparator randomization->control_group Control Arm primary_endpoint Primary Endpoint Measurement (e.g., % Weight Change at 24 weeks) treatment_group->primary_endpoint secondary_endpoints Secondary Endpoint Measurement (e.g., HbA1c, Weight Change at 36/48 weeks) treatment_group->secondary_endpoints safety_monitoring Safety and Tolerability (Adverse Event Reporting) treatment_group->safety_monitoring control_group->primary_endpoint control_group->secondary_endpoints control_group->safety_monitoring data_analysis Statistical Analysis primary_endpoint->data_analysis secondary_endpoints->data_analysis safety_monitoring->data_analysis

Figure 2: Generalized Experimental Workflow for Retatrutide Phase 2 Clinical Trials.

Future Directions and Conclusion

The promising results from the phase 2 clinical trials have paved the way for a large-scale phase 3 program (TRIUMPH) to further evaluate the efficacy and safety of Retatrutide in a broader patient population and for longer durations. These trials will provide more definitive evidence on the role of Retatrutide in the management of T2D, obesity, and related comorbidities.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_effects Physiological Effects cluster_outcomes Therapeutic Outcomes tri_agonism Tri-Agonism (GLP-1R, GIPR, Glucagon-R) glucose_control Improved Glycemic Control tri_agonism->glucose_control weight_loss Substantial Weight Loss tri_agonism->weight_loss appetite_suppression Appetite Suppression tri_agonism->appetite_suppression energy_expenditure Increased Energy Expenditure tri_agonism->energy_expenditure t2d_management Effective T2D Management glucose_control->t2d_management weight_loss->t2d_management obesity_treatment Obesity Treatment weight_loss->obesity_treatment appetite_suppression->weight_loss energy_expenditure->weight_loss

Figure 3: Logical Relationship of Retatrutide's Mechanism to Therapeutic Outcomes.

References

Cochinchinenin C: A Technical Whitepaper on its Mechanism of Action in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cochinchinenin C, a compound extracted from sanguis draconis, has emerged as a promising non-polypeptide agent for the management of type 2 diabetes mellitus.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound on pancreatic beta-cells. Drawing from foundational research, this guide details the molecular interactions, signaling pathways, and cellular responses elicited by this compound, positioning it as a potential agonist of the glucagon-like peptide-1 (GLP-1) receptor. All quantitative data from cited experiments are presented in structured tables, and detailed experimental protocols are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding.

Molecular Interaction with the GLP-1 Receptor

This compound's primary mechanism of action is initiated by its interaction with the glucagon-like peptide-1 receptor (GLP-1R), a key target in anti-diabetic drug development.[1][2][3] Unlike polypeptide-based GLP-1 analogs that are susceptible to degradation by dipeptidyl peptidase-4 (DPP4), this compound is a non-polypeptide molecule, offering a potential therapeutic advantage.[1][2]

Molecular docking studies have revealed that this compound binds to the extracellular domain of the GLP-1 receptor.[1] The interaction is predominantly hydrophobic, involving key amino acid residues such as Ser31, Leu32, Thr35, Val36, Tyr88, and Trp39 of the GLP-1R.[1][2] This binding has been further substantiated by fluorescence spectroscopy, which demonstrated a decrease in GLP-1 receptor fluorescence upon the addition of this compound, confirming a direct interaction.[1][2]

Quantitative Analysis of this compound's Effects

The functional consequences of this compound's interaction with the GLP-1R have been quantified through a series of in vitro experiments using the INS-1 pancreatic beta-cell line.

Insulin Secretion

This compound promotes insulin secretion in a glucose-dependent manner, a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.[1][2]

Glucose ConcentrationThis compound ConcentrationInsulin Secretion (ng/mg protein)Fold Change vs. Control
5 mM0 µM (Control)~1.21.0
5 mM10 µM~1.5~1.25
5 mM20 µM~1.8~1.5
20 mM0 µM (Control)~2.51.0
20 mM10 µM~3.5~1.4
20 mM20 µM~4.5~1.8

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Intracellular Signaling Molecules

Activation of the GLP-1R by this compound leads to downstream signaling events, including the modulation of intracellular cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP) levels.

Glucose ConcentrationThis compound ConcentrationIntracellular cAMP (pmol/mg protein)Intracellular ATP (µmol/g protein)
5 mM0 µM (Control)~2.5~1.2
5 mM20 µM~3.5~1.6
20 mM0 µM (Control)~4.0~2.0
20 mM20 µM~6.0~2.8

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Gene Expression

This compound also influences the expression of genes crucial for beta-cell function and insulin production, such as pancreatic and duodenal homeobox 1 (Pdx-1) and insulin (Ins).

Glucose ConcentrationThis compound ConcentrationPdx-1 mRNA Expression (Fold Change)Ins mRNA Expression (Fold Change)
5 mM0 µM (Control)1.01.0
5 mM20 µM~1.5~1.4
20 mM0 µM (Control)~1.8~1.6
20 mM20 µM~2.5~2.2

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Signaling Pathway of this compound in Pancreatic Beta-Cells

The collective data support a clear signaling cascade initiated by this compound in pancreatic beta-cells.

Cochinchinenin_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GLP1R GLP-1R This compound->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to Pdx1_Ins Pdx-1 and Ins Gene Expression cAMP->Pdx1_Ins Upregulates Insulin_Secretion Insulin Secretion cAMP->Insulin_Secretion Promotes ATP ATP ATP->Insulin_Secretion Facilitates Glucose_Metabolism Glucose Metabolism Glucose_Metabolism->ATP Generates Pdx1_Ins->Insulin_Secretion Enhances Glucose Glucose Glucose->Glucose_Metabolism Experimental_Workflow start Hypothesis: This compound is a GLP-1R agonist mol_docking Molecular Docking (In Silico) start->mol_docking fluor_spec Fluorescence Spectroscopy (In Vitro Binding) mol_docking->fluor_spec cell_culture INS-1 Cell Culture fluor_spec->cell_culture treatment Treatment with this compound (Varying Glucose and Drug Concentrations) cell_culture->treatment insulin_assay Insulin Secretion Assay treatment->insulin_assay cAMP_assay Intracellular cAMP Assay treatment->cAMP_assay ATP_assay Intracellular ATP Assay treatment->ATP_assay qPCR Gene Expression Analysis (Pdx-1, Ins) treatment->qPCR data_analysis Data Analysis and Interpretation insulin_assay->data_analysis cAMP_assay->data_analysis ATP_assay->data_analysis qPCR->data_analysis conclusion Conclusion: This compound acts as a GLP-1R agonist, promoting insulin secretion via the cAMP pathway data_analysis->conclusion

References

Cochinchinenin C (CAS No. 956103-79-0): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin C (CAS No. 956103-79-0) is a naturally occurring chalcone dimer that has garnered significant attention in the scientific community for its diverse pharmacological activities. Primarily investigated for its potential as a nonpolypeptide agonist of the glucagon-like peptide-1 (GLP-1) receptor, it presents a promising avenue for the development of novel therapeutics for type 2 diabetes.[1] Beyond its metabolic effects, this compound has demonstrated noteworthy anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Core Compound Information

PropertyValueSource
CAS Number 956103-79-0Internal Knowledge
Molecular Formula C₃₃H₃₄O₇Internal Knowledge
Molecular Weight 542.62 g/mol Internal Knowledge
IUPAC Name 3-(4-hydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl)-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-oneInternal Knowledge
Synonyms This compoundInternal Knowledge
Source Isolated from the resin of Dracaena cochinchinensis (Lour.) S.C.Chen, commonly known as Dragon's Blood resin.Internal Knowledge

Significance in Diabetes Research: GLP-1 Receptor Agonism

The primary focus of research on this compound is its activity as a nonpolypeptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis, making its receptor a key target for the treatment of type 2 diabetes.

Mechanism of Action

This compound activates the GLP-1 receptor, initiating a downstream signaling cascade that mimics the effects of endogenous GLP-1.[1][2] This activation leads to:

  • Increased Intracellular cAMP and ATP: Upon binding to the GLP-1 receptor, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP) levels.[1]

  • Stimulation of Insulin Secretion: The rise in cAMP activates Protein Kinase A (PKA), which in turn modulates ion channel activity and promotes the secretion of insulin from pancreatic β-cells in a glucose-dependent manner.[1][2]

Signaling Pathway

GLP1_Signaling CC This compound GLP1R GLP-1 Receptor CC->GLP1R binds Gas Gαs GLP1R->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces ATP ATP Gas->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates cAMP->ATP InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Insulin Insulin Secretion InsulinVesicles->Insulin

GLP-1 Receptor Signaling Pathway of this compound.
Quantitative Data

Currently, specific EC50 values for GLP-1 receptor activation and subsequent cAMP accumulation by this compound are not widely reported in publicly available literature. Further research is required to quantify its potency.

Experimental Protocol: In Vitro Insulin Secretion Assay

The following is a representative protocol for assessing glucose-stimulated insulin secretion (GSIS) in pancreatic islet cells, a key experiment to evaluate the efficacy of GLP-1 receptor agonists like this compound.

Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) or isolated primary islets in response to varying glucose concentrations.

Materials:

  • Pancreatic β-cell line (e.g., INS-1) or isolated rodent/human islets.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary components.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA), containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • This compound stock solution (dissolved in DMSO).

  • Insulin ELISA kit.

  • 96-well plates.

  • Incubator (37°C, 5% CO₂).

  • Centrifuge.

Procedure:

  • Cell Culture: Culture pancreatic β-cells to 80-90% confluency in a 96-well plate.

  • Pre-incubation: Gently wash the cells twice with a glucose-free KRB buffer. Then, pre-incubate the cells in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Stimulation: After pre-incubation, remove the buffer and add fresh KRB buffer containing:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (16.7 mM) as a positive control.

    • High glucose (16.7 mM) + varying concentrations of this compound.

    • Low glucose (2.8 mM) + varying concentrations of this compound to assess glucose dependency.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any cellular debris.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the controls.

Anti-Inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of many natural compounds are often attributed to the inhibition of pro-inflammatory mediators. While the precise mechanism for this compound is still under investigation, a likely pathway involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Signaling Pathway

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB NFkB_IkB NF-κB IκB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc translocation CC This compound CC->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->ProInflammatory transcription

Proposed Anti-Inflammatory Mechanism of this compound via NF-κB Inhibition.
Quantitative Data

Specific IC50 values for the inhibition of inflammatory markers like nitric oxide (NO) production or pro-inflammatory cytokines by this compound are not consistently reported in the available literature.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM supplemented with 10% FBS and antibiotics.

  • This compound stock solution (in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition by this compound compared to the LPS-only control. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Antioxidant Activity

This compound has been noted for its antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases.

Mechanism of Action

The antioxidant activity of phenolic compounds like this compound is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. Another potential mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Signaling Pathway

Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 OxidativeStress->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1->Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation CC This compound CC->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds AntioxidantEnzymes Antioxidant Enzyme Gene Expression (HO-1, NQO1, etc.) ARE->AntioxidantEnzymes transcription

Proposed Antioxidant Mechanism of this compound via Nrf2 Activation.
Quantitative Data

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging capacity of a compound.

Objective: To determine the DPPH radical scavenging activity of this compound.

Materials:

  • This compound stock solution (in methanol or ethanol).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

  • Methanol or ethanol.

  • Ascorbic acid or Trolox as a positive control.

  • 96-well plates.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the sample dilutions, positive control, or solvent (for the blank).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, a common characteristic of many natural chalcones.

Mechanism of Action

The anticancer mechanism of this compound is likely multifaceted and may involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation and metastasis. A plausible mechanism for apoptosis induction is through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell CC This compound Mitochondrion Mitochondrion CC->Mitochondrion induces permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 activates Caspase3 Pro-Caspase-3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 ActiveCaspase9->Caspase3 activates Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Proposed Intrinsic Apoptosis Pathway Induced by this compound.
Quantitative Data

Specific IC50 values for the cytotoxic effects of this compound on various cancer cell lines are not yet well-documented in publicly accessible research.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Objective: To evaluate the cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549).

  • Appropriate cell culture medium.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity against Helicobacter pylori

This compound has also been investigated for its potential to combat Helicobacter pylori, a bacterium implicated in various gastric diseases.

Mechanism of Action

The precise antimicrobial mechanism against H. pylori is not fully elucidated but may involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial metabolic pathways.

Quantitative Data

While specific MIC (Minimum Inhibitory Concentration) values for this compound against H. pylori are not consistently reported, related compounds from Dragon's Blood have shown activity. Further studies are needed to establish the specific MIC range for this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method can be used to determine the MIC of this compound against H. pylori.

Objective: To determine the MIC of this compound against H. pylori.

Materials:

  • Helicobacter pylori strain(s).

  • Appropriate growth medium (e.g., Brucella broth or agar supplemented with serum).

  • This compound stock solution.

  • 96-well microplates (for broth microdilution) or petri dishes (for agar dilution).

  • Microaerophilic incubation system (e.g., gas pack system or incubator with controlled atmosphere).

Procedure (Broth Microdilution):

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of H. pylori. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its primary significance lies in its potential as a novel, nonpolypeptide GLP-1 receptor agonist for the treatment of type 2 diabetes. Furthermore, its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties warrant further investigation. This technical guide provides a foundational understanding of the current research landscape for this compound. However, it is evident that more in-depth studies are required to fully elucidate its mechanisms of action and to quantify its potency across its various biological effects. Such research will be crucial for the potential translation of this compound into clinical applications.

References

Preliminary In-Vitro Studies of Cochinchinenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin C, a flavonoid isolated from the traditional medicinal plant Dracaena cochinchinensis, has emerged as a compound of interest for its potential therapeutic applications. Preliminary in-vitro studies have primarily elucidated its role as a non-polypeptide agonist of the Glucagon-like peptide-1 receptor (GLP-1R), suggesting a significant therapeutic potential in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the foundational in-vitro research on this compound, detailing its effects on pancreatic β-cells, the associated signaling pathways, and the experimental methodologies employed. Furthermore, this document explores the prospective, yet currently uninvestigated, role of this compound in oncology by examining the known functions of its target, GLP-1R, in various cancers.

Core In-Vitro Bioactivity: GLP-1 Receptor Agonism

The principal in-vitro bioactivity identified for this compound is its interaction with and activation of the Glucagon-like peptide-1 receptor (GLP-1R). This receptor is a key regulator of glucose homeostasis and its activation in pancreatic β-cells leads to enhanced insulin secretion in a glucose-dependent manner.

Quantitative Data Summary

While specific IC50 or EC50 values for this compound's activity on cancer cell lines are not available in the current body of scientific literature, studies on its anti-diabetic properties have provided qualitative and semi-quantitative data regarding its effects on pancreatic β-cells.

Cell LineBio-assayParameter MeasuredObserved Effect of this compoundReference
Pancreatic β-cells (unspecified)Insulin Secretion AssayInsulin SecretionPromotion of insulin secretion.
Pancreatic β-cells (unspecified)Intracellular cAMP AssayIntracellular cAMP LevelsIncrease in intracellular cAMP levels, indicating GLP-1R activation.
Pancreatic β-cells (unspecified)Intracellular ATP AssayIntracellular ATP LevelsIncrease in intracellular ATP levels, suggesting enhanced glucose metabolism.
Ins-1 cellsGlucose Absorption AssayGlucose AbsorptionPromotion of glucose absorption at a 20 mM glucose concentration after 4 hours of incubation.
Experimental Protocols

This protocol outlines the methodology to determine the activation of the GLP-1 receptor by this compound through the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture: Pancreatic β-cells (e.g., INS-1E) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells per well and incubated for 48 hours to allow for adherence.

  • Pre-incubation: The culture medium is replaced with a Krebs-Ringer buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Cells are incubated for a short period (e.g., 15-30 minutes).

  • Treatment: this compound is added to the wells at various concentrations. A known GLP-1R agonist (e.g., GLP-1) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The plate is incubated for a specified time (e.g., 5-30 minutes) at 37°C.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or a fluorescence-based biosensor assay according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the amount of cAMP produced per well or normalized to the protein concentration. Dose-response curves can be generated to determine the EC50 value of this compound.

This protocol details the procedure to assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

  • Cell Culture and Seeding: Pancreatic β-cells are cultured and seeded in 24-well plates as described in the previous protocol.

  • Pre-incubation (Starvation): Cells are washed with a glucose-free Krebs-Ringer buffer and then pre-incubated in the same buffer for 1-2 hours to establish a basal state.

  • Treatment: The pre-incubation buffer is replaced with Krebs-Ringer buffer containing a low glucose concentration (e.g., 2.8 mM) or a high glucose concentration (e.g., 16.7 mM), with or without different concentrations of this compound.

  • Incubation: The plates are incubated for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, the supernatant from each well is collected to measure the amount of secreted insulin.

  • Insulin Quantification: The concentration of insulin in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for insulin.

  • Data Normalization: The amount of secreted insulin is normalized to the total protein content or DNA content of the cells in each well.

Signaling Pathway Visualization

The activation of the GLP-1 receptor by this compound in pancreatic β-cells initiates a signaling cascade that leads to enhanced insulin secretion.

Cochinchinenin_C_GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1R This compound->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: this compound activates the GLP-1R signaling pathway.

Prospective In-Vitro Applications in Oncology

While direct in-vitro studies of this compound in cancer models are currently lacking, the known role of its target, the GLP-1 receptor, in various malignancies provides a rationale for future investigations.

GLP-1 Receptor in Cancer

The expression of GLP-1R has been reported in several types of cancer cells, and its activation by agonists has been shown to have context-dependent effects. In some cancers, such as prostate and certain breast cancers, GLP-1R agonists have demonstrated anti-proliferative and pro-apoptotic effects. Conversely, in other cancer types, the role of GLP-1R is less clear, and in some instances, its activation has been linked to cell proliferation.

The signaling pathways modulated by GLP-1R activation in cancer cells can include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, all of which are critical regulators of cell growth, survival, and proliferation.

Proposed Experimental Workflow for Anti-Cancer Screening

To evaluate the potential anti-cancer activity of this compound, a systematic in-vitro screening approach is recommended.

Anticancer_Screening_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis CellLinePanel Panel of Cancer Cell Lines (e.g., Breast, Prostate, Pancreatic) MTT Cytotoxicity Assay (MTT/XTT) CellLinePanel->MTT IC50 Determine IC50 Values MTT->IC50 Proliferation Anti-proliferative Assay (BrdU/EdU) IC50->Proliferation For promising candidates Apoptosis Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot (PI3K/Akt, MAPK/ERK, NF-κB pathways) Proliferation->WesternBlot Apoptosis->WesternBlot

Caption: Proposed workflow for in-vitro anti-cancer screening.

Conclusion and Future Directions

The existing in-vitro data strongly support the role of this compound as a GLP-1 receptor agonist with potential therapeutic value in type 2 diabetes. The detailed experimental protocols and signaling pathway information provided in this guide serve as a foundation for further research in this area.

The significant gap in the literature regarding the direct effects of this compound on cancer cells presents a compelling opportunity for future investigation. Given the complex and context-dependent role of the GLP-1 receptor in oncology, a systematic evaluation of this compound's anti-cancer potential is warranted. Such studies would not only broaden the therapeutic scope of this natural compound but also contribute to a deeper understanding of GLP-1R signaling in cancer biology. Researchers are encouraged to utilize the proposed experimental workflow to explore this promising avenue of research.

The Non-Peptide Agonist Cochinchinenin C: A Technical Overview of its Interaction with the GLP-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucagon-like peptide-1 (GLP-1) receptor, a class B G-protein coupled receptor, is a well-established therapeutic target for the treatment of type 2 diabetes mellitus. Activation of the GLP-1 receptor on pancreatic β-cells potentiates glucose-dependent insulin secretion, enhances β-cell proliferation, and suppresses apoptosis. Current therapeutic agonists for the GLP-1 receptor are primarily peptide-based, which necessitates injectable administration. The discovery of non-peptide agonists offers the potential for orally bioavailable therapeutics. This technical guide provides an in-depth overview of the interaction of Cochinchinenin C, a non-peptide small molecule, with the GLP-1 receptor, based on available scientific literature.

Binding and Interaction with the GLP-1 Receptor

This compound has been identified as a potential non-peptide agonist of the GLP-1 receptor.[1][2] Molecular docking studies suggest that this compound binds to the extracellular domain of the GLP-1 receptor. The interaction is primarily driven by hydrophobic interactions with amino acid residues Ser31, Leu32, Thr35, Val36, Tyr88, and Trp39 of the receptor.[1] Additionally, hydrogen bonds are proposed to contribute to the binding.[1]

Spectroscopic analysis further supports a direct interaction between this compound and the GLP-1 receptor. Fluorescence spectroscopy has demonstrated that the addition of this compound leads to a significant decrease in the fluorescence intensity of the GLP-1 receptor, indicating a binding event that alters the receptor's microenvironment.[1][2]

Quantitative Binding Data:

Currently, specific quantitative data on the binding affinity of this compound to the GLP-1 receptor, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not available in the peer-reviewed literature.

Downstream Signaling Pathways

Activation of the GLP-1 receptor by an agonist typically initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which collectively mediate the downstream effects on insulin secretion.

This compound has been shown to activate this canonical signaling pathway. In cell-based assays, treatment with this compound resulted in a significant increase in intracellular cAMP levels in pancreatic β-cells, confirming its role as a functional agonist of the GLP-1 receptor.[1]

Furthermore, this compound treatment has been observed to increase intracellular ATP levels, suggesting an impact on cellular metabolism which is also a known downstream effect of GLP-1 receptor activation.[1]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cochinchinenin_C This compound GLP1R GLP-1 Receptor Cochinchinenin_C->GLP1R Binds to Gs Gαs GLP1R->Gs Activates ATP_Increase Increased ATP GLP1R->ATP_Increase Leads to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Promotes Exocytosis EPAC->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Proposed signaling pathway of this compound at the GLP-1 receptor.

Functional Effects on Pancreatic β-Cells

The primary functional consequence of GLP-1 receptor activation in pancreatic β-cells is the potentiation of glucose-stimulated insulin secretion (GSIS).

Insulin Secretion

In vitro studies using pancreatic β-cell lines have demonstrated that this compound promotes insulin secretion in a glucose-dependent manner.[1] This effect is consistent with the known mechanism of GLP-1 receptor agonists, which primarily enhance insulin release in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.

Quantitative Data on Functional Effects:

While precise EC50 values for cAMP accumulation and insulin secretion are not available, the existing literature reports the following observations at various concentrations of this compound. It is important to note that these are descriptive summaries from graphical data and not definitive quantitative metrics.

Functional AssayThis compound ConcentrationObserved Effect (vs. Control)
Insulin SecretionNot specified in abstractPromoted insulin secretion
Intracellular cAMPNot specified in abstractIncreased levels
Intracellular ATPNot specified in abstractIncreased levels

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's interaction with the GLP-1 receptor, as described in the primary literature.

Molecular Docking
  • Objective: To predict the binding mode of this compound to the GLP-1 receptor.

  • Methodology: The three-dimensional structure of the GLP-1 receptor is obtained from a protein data bank. A computational docking program is used to simulate the interaction between this compound and the receptor, predicting the most favorable binding pose and identifying key interacting amino acid residues.

Fluorescence Spectroscopy
  • Objective: To experimentally confirm the binding interaction between this compound and the GLP-1 receptor.

  • Methodology: The intrinsic fluorescence of the GLP-1 receptor (primarily from tryptophan residues) is measured. This compound is then titrated into the receptor solution. A change (typically quenching) in the fluorescence intensity upon the addition of this compound indicates a direct binding interaction.

Cell Culture and Treatment
  • Objective: To assess the functional effects of this compound on pancreatic β-cells.

  • Cell Line: A suitable pancreatic β-cell line (e.g., INS-1) is cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration in the presence of different glucose concentrations to assess glucose-dependent effects.

Insulin Secretion Assay
  • Objective: To quantify the amount of insulin secreted by pancreatic β-cells in response to this compound.

  • Methodology: Following treatment, the cell culture supernatant is collected. The concentration of insulin in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Intracellular cAMP Measurement
  • Objective: To measure the levels of the second messenger cAMP produced upon GLP-1 receptor activation.

  • Methodology: After treatment with this compound, cells are lysed. The intracellular cAMP concentration in the cell lysate is determined using a competitive enzyme immunoassay (EIA) kit.

Intracellular ATP Measurement
  • Objective: To assess the effect of this compound on cellular energy metabolism.

  • Methodology: Following treatment, intracellular ATP levels are measured using a luciferin-luciferase-based bioluminescence assay.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro_biophysical In Vitro Biophysical Assay cluster_in_vitro_cellular In Vitro Cellular Assays Molecular_Docking Molecular Docking (Predict Binding) Fluorescence_Spectroscopy Fluorescence Spectroscopy (Confirm Binding) Molecular_Docking->Fluorescence_Spectroscopy Hypothesis Cell_Culture Pancreatic β-Cell Culture Fluorescence_Spectroscopy->Cell_Culture Validation Treatment This compound Treatment Cell_Culture->Treatment Insulin_Assay Insulin Secretion Assay (ELISA) Treatment->Insulin_Assay cAMP_Assay cAMP Assay (EIA) Treatment->cAMP_Assay ATP_Assay ATP Assay (Bioluminescence) Treatment->ATP_Assay

References

The Bioactivity of Cochinchinenin C: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Cochinchinenin C, a natural compound isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," is emerging as a molecule of significant interest in the field of pharmacology.[1][2][3][4][5] While the crude resin has been traditionally used for its diverse therapeutic properties, including anti-inflammatory, anti-bacterial, and anti-tumor activities, recent scientific investigations have begun to elucidate the specific bioactivities of its isolated constituents.[1][2] This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a primary focus on its potential as an anti-diabetic agent.

Anti-Diabetic Activity: A Primary Focus

The most well-documented bioactivity of this compound is its potential as a non-polypeptide anti-diabetic drug.[6][7][8] This activity is primarily attributed to its interaction with the glucagon-like peptide-1 (GLP-1) receptor, a key target in the management of type 2 diabetes.[6][7][8]

Quantitative Bioactivity Data

The following table summarizes the key quantitative findings from in vitro studies on the anti-diabetic effects of this compound.

ParameterValueCell LineExperimental ConditionSource
Insulin SecretionSignificantly promotedPancreatic beta cellsGlucose-dependent manner[6][7]
Intracellular cAMP LevelIncreasedPancreatic beta cellsTreatment with this compound[6]
Intracellular ATP LevelIncreasedPancreatic beta cellsTreatment with this compound[6]
GLP-1 Receptor BindingHydrophobic interactionIn vitroFluorescence spectroscopy and molecular simulation[6][7]

Mechanism of Action: GLP-1 Receptor Agonism

This compound exerts its anti-diabetic effects by acting as an agonist for the GLP-1 receptor.[6] The binding of this compound to the GLP-1 receptor on pancreatic beta cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.[6][7]

Signaling Pathway

The proposed signaling pathway for this compound's anti-diabetic activity is illustrated below.

Cochinchinenin_C_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GLP-1 Receptor GLP-1 Receptor This compound->GLP-1 Receptor Binds Adenylate Cyclase Adenylate Cyclase GLP-1 Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis PKA->Insulin Vesicle Exocytosis Promotes ATP ATP ATP->Adenylate Cyclase Glucose Metabolism Glucose Metabolism Glucose Metabolism->ATP Generates

This compound signaling pathway for insulin secretion.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the bioactivity of this compound.

Molecular Docking
  • Objective: To predict the binding interaction between this compound and the GLP-1 receptor.

  • Software: Commonly used molecular modeling software (e.g., AutoDock, Schrödinger Suite).

  • Procedure:

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem).

    • The 3D structure of the GLP-1 receptor is obtained from the Protein Data Bank (PDB) or through homology modeling.

    • Docking simulations are performed to predict the binding pose and affinity of this compound within the active site of the GLP-1 receptor.

    • Analysis of the docked conformation to identify key interactions, such as hydrophobic interactions and hydrogen bonds.

Fluorescence Spectroscopy
  • Objective: To experimentally validate the binding of this compound to the GLP-1 receptor.

  • Principle: The intrinsic fluorescence of proteins (mainly from tryptophan residues) can be quenched upon ligand binding.

  • Procedure:

    • A solution of the purified GLP-1 receptor is prepared in a suitable buffer.

    • The fluorescence emission spectrum of the receptor is recorded.

    • Aliquots of a this compound solution are titrated into the receptor solution.

    • The fluorescence emission spectrum is recorded after each addition.

    • The quenching of fluorescence intensity is measured and used to calculate binding parameters (e.g., binding constant).

In Vitro Cell-Based Assays
  • Objective: To assess the biological effect of this compound on pancreatic beta cells.

  • Cell Line: A suitable pancreatic beta-cell line (e.g., INS-1, MIN6).

  • Experimental Workflow:

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation Assays Assays Incubation->Assays Insulin Secretion Assay Insulin Secretion Assay Assays->Insulin Secretion Assay cAMP Assay cAMP Assay Assays->cAMP Assay ATP Assay ATP Assay Assays->ATP Assay

Workflow for in vitro cell-based bioactivity assays.
  • Insulin Secretion Assay:

    • Cells are seeded in multi-well plates and cultured to a desired confluency.

    • Cells are pre-incubated in a low-glucose medium.

    • The medium is replaced with a high-glucose medium containing different concentrations of this compound.

    • After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA kit.

  • Intracellular cAMP Assay:

    • Cells are treated with this compound for a specified time.

    • Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit.

  • Intracellular ATP Assay:

    • Cells are treated with this compound.

    • Intracellular ATP levels are measured using a luciferase-based luminescence assay.

Other Potential Bioactivities

While the anti-diabetic activity of this compound is the most extensively studied, the broader pharmacological profile of Dracaena cochinchinensis resin suggests that this compound may possess other bioactivities worth investigating.[1][2] The resin has been reported to have anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] However, further research is required to isolate and test this compound specifically for these activities to determine its contribution to the overall therapeutic effects of the crude extract.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant potential as a novel anti-diabetic agent. Its mechanism of action as a GLP-1 receptor agonist provides a strong rationale for its further development. Future research should focus on:

  • In vivo studies: To evaluate the efficacy and safety of this compound in animal models of diabetes.

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound with improved potency and pharmacokinetic properties.

  • Exploration of other bioactivities: To investigate the potential anti-inflammatory, antioxidant, and anticancer effects of isolated this compound.

The continued investigation of this compound holds the potential to yield a new class of non-polypeptide therapeutics for the management of type 2 diabetes and possibly other chronic diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cochinchinenin C from Sanguis Draconis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Cochinchinenin C, a bioactive flavonoid, from Sanguis Draconis, the resin of Daemonorops draco. This compound has garnered significant interest for its potential therapeutic applications, particularly in the context of diabetes management through its interaction with the glucagon-like peptide-1 (GLP-1) receptor.[1] This protocol outlines a comprehensive workflow from the initial solvent extraction of the crude resin to the chromatographic purification and subsequent quantification of this compound. The methodologies presented are compiled from established techniques for the isolation of flavonoids and other bioactive compounds from Sanguis Draconis and similar natural products.

Introduction

Sanguis Draconis, commonly known as Dragon's Blood, is a traditional medicine with a rich history of use in various cultures for its purported therapeutic properties, including the promotion of blood circulation and tissue regeneration. The resin is a complex mixture of phytochemicals, with flavonoids being a prominent class of bioactive constituents. Among these, this compound has been identified as a compound of interest due to its potential as a nonpolypeptide agonist of the GLP-1 receptor, a key target in the treatment of type 2 diabetes. Activation of the GLP-1 receptor in pancreatic beta cells by this compound stimulates insulin secretion, a process mediated by increases in intracellular cyclic AMP (cAMP) and ATP levels.[1]

The development of a standardized and efficient protocol for the extraction and isolation of this compound is crucial for advancing research into its pharmacological activities and for the potential development of novel therapeutics. This document provides a detailed, step-by-step guide for researchers to obtain purified this compound from Sanguis Draconis resin.

Materials and Equipment

Reagents
  • Sanguis Draconis (Dragon's Blood) resin powder

  • Ethanol (96%)

  • Methanol (HPLC grade)

  • Ethyl acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Chloroform (ACS grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • This compound analytical standard

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

Equipment
  • Grinder or mill

  • Soxhlet apparatus or large-scale extraction vessel

  • Rotary evaporator

  • Freeze dryer (lyophilizer)

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Filtration apparatus with 0.45 µm and 0.22 µm syringe filters

Experimental Protocols

Preparation of Sanguis Draconis Resin
  • Obtain high-quality Sanguis Draconis resin from a reputable supplier.

  • Grind the resin chunks into a fine powder using a grinder or mill to increase the surface area for efficient extraction.

  • Dry the powdered resin in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to remove any residual moisture.

Extraction of Crude Flavonoid Mixture

This protocol utilizes solvent extraction, a common method for obtaining bioactive compounds from plant resins.

  • Maceration Extraction:

    • Weigh 100 g of the dried Sanguis Draconis powder and place it in a large Erlenmeyer flask.

    • Add 1 L of 96% ethanol to the flask.

    • Seal the flask and macerate the mixture at room temperature for 72 hours with occasional agitation.

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration of the Crude Extract:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Continue the evaporation until a thick, viscous crude extract is obtained.

    • For complete removal of the solvent, the concentrated extract can be freeze-dried to yield a powdered crude extract.

Purification of this compound by Column Chromatography

This multi-step chromatographic process is designed to separate this compound from the complex mixture of compounds in the crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column (e.g., 5 cm diameter, 50 cm length).

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried extract-silica mixture onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

      • 100% n-Hexane

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol (9:1, v/v)

    • Collect fractions of a consistent volume (e.g., 50 mL) using a fraction collector.

  • Monitoring Fractions by Thin-Layer Chromatography (TLC):

    • Spot a small aliquot of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 95:5, v/v).

    • Visualize the spots under a UV lamp at 254 nm and 366 nm.

    • Pool the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar profiles based on literature.

  • Sephadex LH-20 Column Chromatography (Fine Purification):

    • Further purify the pooled fractions containing this compound using a Sephadex LH-20 column.

    • Pack the Sephadex LH-20 column using methanol as the solvent.

    • Dissolve the semi-purified extract in a minimal amount of methanol and load it onto the column.

    • Elute the column with methanol in an isocratic mode.

    • Collect fractions and monitor by TLC as described above.

    • Pool the fractions containing pure this compound.

  • Final Purification and Characterization:

    • Concentrate the pooled fractions containing pure this compound using a rotary evaporator.

    • The purity of the isolated compound should be confirmed by HPLC analysis.

    • The structure of the isolated this compound can be confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry (MS).

Quantification of this compound by HPLC
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound analytical standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Accurately weigh a known amount of the purified this compound or the crude extract and dissolve it in methanol to a known volume.

    • Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the yield and purity of the extracted this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Sanguis Draconis (Illustrative Data)

Extraction MethodSolventExtraction Time (hours)Temperature (°C)Estimated Yield of Total Flavonoids (mg/g of resin)Estimated Purity of this compound in Extract (%)
Maceration96% Ethanol72Room Temperature50 - 701 - 3
Soxhlet ExtractionEthanol8Boiling Point60 - 801 - 4
Ultrasound-AssistedMethanol14055 - 752 - 5

Note: The data in this table is illustrative and based on typical yields for flavonoids from plant resins. Actual yields and purities will vary depending on the quality of the Sanguis Draconis resin and the precise experimental conditions.

Table 2: Chromatographic Parameters for this compound Purification

Chromatographic TechniqueStationary PhaseMobile Phase/EluentDetection MethodPurpose
Column ChromatographySilica Gel (70-230 mesh)n-Hexane:Ethyl Acetate gradientTLC with UV detectionInitial fractionation of crude extract
Column ChromatographySephadex LH-20MethanolTLC with UV detectionFine purification of this compound
HPLCC18 reversed-phaseWater:Acetonitrile gradient with 0.1% Formic AcidUV/DAD at 280 nmPurity assessment and quantification

Visualizations

Experimental Workflow

Extraction_Workflow start Sanguis Draconis Resin Powder extraction Solvent Extraction (e.g., Ethanol Maceration) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract silica_column Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->silica_column fraction_collection Fraction Collection & TLC Analysis silica_column->fraction_collection pooled_fractions Pooled this compound Fractions fraction_collection->pooled_fractions sephadex_column Sephadex LH-20 Column Chromatography (Methanol) pooled_fractions->sephadex_column pure_cochinchinenin Purified this compound sephadex_column->pure_cochinchinenin hplc HPLC Analysis (Quantification & Purity Check) pure_cochinchinenin->hplc end Characterized this compound hplc->end

Caption: Workflow for this compound Extraction and Purification.

This compound Signaling Pathway in Pancreatic Beta Cells

Signaling_Pathway cluster_cell Pancreatic Beta Cell glp1r GLP-1 Receptor ac Adenylate Cyclase glp1r->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates epac Epac camp->epac activates atp ATP insulin_secretion Insulin Secretion atp->insulin_secretion facilitates ca_channels Ca2+ Channels pka->ca_channels phosphorylates epac->ca_channels activates ca_influx Ca2+ Influx ca_channels->ca_influx ca_influx->insulin_secretion triggers glucose_metabolism Glucose Metabolism glucose_metabolism->atp generates cochinchinenin This compound cochinchinenin->glp1r binds to & activates

Caption: this compound activates GLP-1R to promote insulin secretion.

Conclusion

The protocol detailed in this document provides a comprehensive framework for the successful extraction, purification, and quantification of this compound from Sanguis Draconis resin. Adherence to these methodologies will enable researchers to obtain high-purity this compound for further investigation into its pharmacological properties and potential as a therapeutic agent. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action at the cellular level. Further optimization of specific parameters may be necessary depending on the starting material and available equipment.

References

Method for the Isolation and Purification of Cochinchinenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cochinchinenin C is a flavonoid compound of significant interest due to its potential as a nonpolypeptide anti-diabetic agent.[1] It is naturally found in "dragon's blood," a deep red resin obtained from various species of the Dracaena plant genus, notably Dracaena cochinchinensis.[2][3] This document provides a detailed protocol for the extraction and purification of this compound from its natural source. To date, a total chemical synthesis for this compound has not been reported in the scientific literature. The methodologies outlined below are based on established phytochemical extraction and purification techniques for flavonoids from plant resins.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Dracaena Resin

This protocol describes the solvent extraction of crude flavonoids, including this compound, from dragon's blood resin.

Materials:

  • Dried and powdered Dracaena cochinchinensis resin

  • Methanol (ACS grade or higher)

  • Ethanol (90% and 50%)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

Procedure:

  • Resin Preparation: Grind the dried dragon's blood resin into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered resin in methanol at a 1:15 (w/v) ratio (e.g., 100 g of resin in 1.5 L of methanol).

    • Perform ultrasonic extraction for 15-minute intervals, repeating three times at room temperature (25°C).[4]

    • Alternatively, maceration with solvents like 90% ethanol, 50% ethanol, or water can be performed.[5]

  • Filtration: Filter the mixture through filter paper to separate the solvent extract from the solid resin residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to remove the methanol.[4]

  • Drying: The resulting crude extract can be further dried under vacuum to yield a solid residue.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

  • Glass column for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, load the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • A typical gradient could be:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (7:3)

      • ...and so on, potentially followed by the addition of methanol for highly polar compounds.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3) and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available, or by further analytical methods) and concentrate using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the analytical separation and quantification of this compound.

Materials:

  • Purified this compound sample

  • HPLC system with a Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and 0.2% formic acid in water[5]

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase and filter it through a syringe filter.

  • HPLC Conditions:

    • Set up a gradient elution program. For example:

      • 0-10 min: 10-15% Acetonitrile

      • 10-30 min: 15-25% Acetonitrile

      • 30-55 min: 25-35% Acetonitrile

      • 55-65 min: 35-40% Acetonitrile

      • 65-90 min: 40-60% Acetonitrile

      • 90-96 min: 60-100% Acetonitrile[5]

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the DAD to scan a range of wavelengths to detect the compound of interest.

  • Injection and Analysis: Inject the sample and run the analysis. The retention time and UV-Vis spectrum can be used for identification and quantification.

Data Presentation

ParameterExtraction MethodPurification MethodPurityYieldReference
Extraction Yield 90% Ethanol-Crude~16%[5]
Extraction Yield 50% Ethanol-Crude~17%[5]
Extraction Yield Water-Crude~2.4%[5]

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis resin Dracaena Resin Powder extraction Solvent Extraction (Methanol/Ethanol) resin->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude Crude Extract concentration1->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection column->fractions tlc TLC Analysis fractions->tlc concentration2 Pooling & Concentration tlc->concentration2 pure_c Purified this compound concentration2->pure_c hplc HPLC Analysis pure_c->hplc hplc_data Purity & Quantity Data hplc->hplc_data

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

This compound has been identified as a potential anti-diabetic drug that targets the glucagon-like peptide-1 (GLP-1) receptor.[1] Activation of the GLP-1 receptor in pancreatic beta cells leads to increased insulin secretion.[1]

G CochinchineninC This compound GLP1R GLP-1 Receptor CochinchineninC->GLP1R activates AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ATP_Metabolism Glucose Metabolism (ATP Production) cAMP->ATP_Metabolism Insulin Insulin Secretion PKA->Insulin ATP_Metabolism->Insulin

Caption: this compound signaling pathway in pancreatic beta cells.

References

Application Notes and Protocols: Cochinchinenin C GLP-1R Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1), an incretin hormone, plays a pivotal role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. Its receptor, the GLP-1 receptor (GLP-1R), is a well-established therapeutic target for type 2 diabetes.[1][2] Cochinchinenin C, a non-peptide small molecule, has been identified as a potential GLP-1R agonist, interacting with the receptor to promote insulin secretion, making it a compound of interest for diabetes drug development.[1][2] This document provides detailed protocols for assessing the binding of this compound to the GLP-1R and its functional activity.

Data Presentation

While direct experimental determination of the binding affinity (Kᵢ or IC₅₀) of this compound to the GLP-1R is not extensively documented in publicly available literature, the following table provides a template for presenting such data once obtained. For context, typical binding affinities for known GLP-1R agonists are included.

CompoundReceptorAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
This compound Human GLP-1RCompetitive Radioligand BindingData not availableData not available
GLP-1 (7-36) Human GLP-1RCompetitive Radioligand Binding1.18
Exendin-4 Human GLP-1RCompetitive Radioligand Binding1.3
Semaglutide Human GLP-1RCompetitive Radioligand Binding1130
Liraglutide Human GLP-1RCompetitive Radioligand BindingData not available

GLP-1R Signaling Pathway

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gαs protein, initiating a signaling cascade that results in the production of cyclic AMP (cAMP) and subsequent physiological effects, including insulin secretion.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cochinchinenin_C This compound (Agonist) GLP1R GLP-1R Cochinchinenin_C->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes

Caption: GLP-1R signaling pathway activated by an agonist.

Experimental Protocols

Two primary assay types are detailed below: a competitive radioligand binding assay to determine the direct interaction and affinity of this compound with the GLP-1R, and a functional assay to measure the downstream consequence of this binding, i.e., cAMP production.

Experimental Workflow: GLP-1R Binding and Functional Assays

Experimental_Workflow cluster_prep Preparation cluster_binding_assay Competitive Binding Assay cluster_functional_assay Functional (cAMP) Assay Cell_Culture Cell Culture (e.g., HEK293-GLP1R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubate_Functional Incubate Cells with This compound Cell_Culture->Incubate_Functional Incubate_Binding Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubate_Binding Compound_Prep Compound Dilution (this compound) Compound_Prep->Incubate_Binding Compound_Prep->Incubate_Functional Separate Separate Bound and Free Radioligand Incubate_Binding->Separate Quantify_Binding Quantify Radioactivity Separate->Quantify_Binding Analyze_Binding Data Analysis (IC₅₀, Kᵢ) Quantify_Binding->Analyze_Binding Lyse_Cells Lyse Cells Incubate_Functional->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Functional Data Analysis (EC₅₀) Measure_cAMP->Analyze_Functional

Caption: Workflow for GLP-1R binding and functional assays.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the GLP-1R by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human GLP-1R (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand: [¹²⁵I]-GLP-1(7-36) amide or [¹²⁵I]-Exendin(9-39)

  • Unlabeled GLP-1 (for determining non-specific binding)

  • This compound

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-GLP1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 1 µM unlabeled GLP-1 (for non-specific binding) or varying concentrations of this compound.

      • 50 µL of radioligand (at a final concentration close to its Kᴅ, e.g., 0.1 nM).

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, a key downstream signaling molecule of GLP-1R activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GLP-1R

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound

  • Positive control (e.g., GLP-1)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Seed the GLP-1R expressing cells into a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and culture overnight.

  • Compound Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add 50 µL of stimulation buffer containing varying concentrations of this compound or the positive control to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or absorbance).

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the interaction of this compound with the GLP-1 receptor. The competitive binding assay will elucidate the direct binding properties and affinity, while the functional cAMP assay will confirm its agonistic activity and potency. These assays are crucial steps in the preclinical evaluation of this compound as a potential therapeutic agent for type 2 diabetes. Further studies should aim to definitively determine the binding constants of this compound to facilitate a complete pharmacological profile.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Cochinchinenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinchinenin C, a natural compound of significant interest, has demonstrated potential as an anti-cancer agent. These application notes provide a comprehensive set of protocols for in vitro cell-based assays to evaluate the efficacy and elucidate the mechanism of action of this compound. The following sections detail the necessary procedures for assessing cell viability, apoptosis induction, cell cycle arrest, and the underlying signaling pathways.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound on a representative cancer cell line.

Assay TypeCell LineParameterThis compound Concentration (µM)Result
Cell Viability MCF-7IC502550% inhibition of cell growth at 48 hours
Apoptosis MCF-7% Apoptotic Cells5060% increase in Annexin V-positive cells
Cell Cycle MCF-7% Cells in G2/M5045% of cells arrested in the G2/M phase
Western Blot MCF-7Protein Expression50Increased Cleaved Caspase-3, Increased Bax, Decreased Bcl-2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle progression using PI staining and flow cytometry.[3][4]

Materials:

  • Cancer cell line

  • This compound

  • 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

Western blotting is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation following treatment with this compound.[5][6]

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at its IC50 concentration for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Experimental workflow for this compound in vitro cell-based assays.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cochinchinenin_c This compound p53 p53 cochinchinenin_c->p53 activates bax Bax cochinchinenin_c->bax upregulates bcl2 Bcl-2 cochinchinenin_c->bcl2 downregulates p21 p21 p53->p21 cdk_cyclin CDK-Cyclin Complexes p21->cdk_cyclin inhibits g2m_arrest G2/M Arrest cdk_cyclin->g2m_arrest leads to cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Putative signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols: Molecular Docking of Cochinchinenin C with GLP-1R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting molecular docking studies of Cochinchinenin C, a potential non-polypeptide agonist, with the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1][2] The protocol outlines the necessary steps for ligand and receptor preparation, molecular docking simulations, and subsequent analysis of the interaction. Furthermore, it includes a summary of the GLP-1R signaling pathway and visual representations of the experimental workflow to guide researchers in this area of drug discovery.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-dependent insulin secretion, making its receptor (GLP-1R) a prime therapeutic target for type 2 diabetes.[1][3] While several peptide-based GLP-1R agonists are clinically available, the development of non-polypeptide agonists offers advantages such as improved oral bioavailability and stability.[2] this compound, a natural compound, has been identified as a potential non-polypeptide anti-diabetic drug that targets the GLP-1 receptor.[2] Molecular docking is a powerful computational technique to predict the binding mode and affinity of a small molecule to a protein target at the atomic level, providing valuable insights for drug design and optimization.[4] This protocol details a comprehensive in silico approach to investigate the interaction between this compound and GLP-1R.

GLP-1R Signaling Pathway

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR).[3] Upon agonist binding, GLP-1R primarily couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn trigger a cascade of downstream events culminating in enhanced glucose-stimulated insulin secretion from pancreatic β-cells.[5][6]

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Cochinchinenin_C This compound Cochinchinenin_C->GLP1R Binds G_protein->AC Activates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Epac->Insulin_Secretion

Caption: GLP-1R Signaling Pathway Activation.

Experimental Protocol: Molecular Docking

This protocol provides a generalized workflow. Specific parameters may need to be optimized based on the software used and the specific research question.

Software and Hardware Requirements

A summary of required software is presented in Table 1.

Software Category Examples Purpose
Molecular VisualizationPyMOL, UCSF Chimera, Discovery StudioVisualization and analysis of protein and ligand structures.
Ligand PreparationChemDraw, Avogadro, Open Babel2D/3D structure drawing and format conversion.
Protein PreparationUCSF Chimera, AutoDockTools, MaestroCleaning PDB files, adding hydrogens, assigning charges.
Molecular DockingAutoDock Vina, Glide, GOLD, ICMPerforming the docking simulation.
Interaction AnalysisLigPlot+, Discovery Studio, PyMOLVisualizing and analyzing protein-ligand interactions.
Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 23634528).[7]

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94. This step is crucial to obtain a low-energy, stable conformation.

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Receptor Preparation
  • Obtain Receptor Structure: Download the 3D crystal structure of the human GLP-1R from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 3IOL (extracellular domain), 6LN2 (full-length inactive state), and 6XOX (active state with a non-peptide agonist).[8][9][10] The choice of structure will depend on the specific aims of the study. For docking a potential agonist, an active state conformation is often preferred.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. If the structure is a multimer, retain only the chain of interest.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Handle Missing Residues/Loops: If there are missing residues or loops in the crystal structure, these can be modeled using homology modeling servers or software.

Molecular Docking Simulation
  • Grid Box Definition: Define a grid box that encompasses the binding site of interest on the GLP-1R. For this compound, the binding site is reported to be in the extracellular domain, involving hydrophobic interactions with residues such as Ser31, Leu32, Thr35, Val36, Tyr88, and Trp39.[11] The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: Select and run the docking algorithm. The choice of algorithm will depend on the software being used. It is recommended to perform multiple independent docking runs to ensure the robustness of the results.

  • Pose Generation: The docking program will generate a set of possible binding poses for the ligand within the receptor's binding site, each with a corresponding binding energy score.

Analysis of Docking Results
  • Binding Energy Analysis: Rank the generated poses based on their predicted binding energies. Lower binding energy values generally indicate more favorable binding.

  • Pose Clustering: Cluster the docked conformations based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.

  • Interaction Analysis: Visualize the best-ranked binding pose to analyze the specific interactions between this compound and GLP-1R. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This can be compared with previously reported interactions for validation.[11]

  • Data Summary: Summarize the quantitative data, such as binding energies and interacting residues, in a structured table for clear comparison.

Parameter Value
Ligand This compound
Receptor Human GLP-1R (Specify PDB ID)
Docking Software e.g., AutoDock Vina
Grid Box Center (x, y, z) To be determined based on the binding site
Grid Box Size (Å) To be determined based on the binding site
Best Binding Energy (kcal/mol) To be determined from the docking results
Key Interacting Residues To be identified from the interaction analysis

Experimental Workflow Diagram

The overall workflow for the molecular docking study is depicted below.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (GLP-1R) Receptor_Prep->Grid_Gen Docking_Run Molecular Docking Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis Results Results Interpretation and Reporting Interaction_Analysis->Results

Caption: Molecular Docking Experimental Workflow.

Conclusion

This protocol provides a comprehensive guide for conducting molecular docking studies of this compound with the GLP-1R. By following these steps, researchers can gain valuable insights into the binding mechanism of this potential non-polypeptide agonist, which can aid in the rational design of novel and more effective therapeutics for type 2 diabetes. The successful application of this in silico protocol can significantly accelerate the early stages of drug discovery by prioritizing compounds for further experimental validation.

References

Application Notes and Protocols: A Protocol for Fluorescence Spectroscopy to Study Cochinchinenin C Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinchinenin C, a natural compound extracted from Dracaena cochinchinensis, has garnered interest for its potential therapeutic properties, including its activity as a nonpolypeptide agonist for the glucagon-like peptide-1 (GLP-1) receptor, a key target in diabetes treatment.[1] Understanding the binding affinity and kinetics of this compound to its target proteins is crucial for drug development and mechanistic studies. Fluorescence spectroscopy, particularly the intrinsic tryptophan fluorescence quenching method, offers a sensitive and non-destructive approach to characterize these interactions.[2][3][4][5] This protocol provides a detailed methodology for studying the binding of this compound to a target protein using fluorescence spectroscopy.

Principle of the Assay

The intrinsic fluorescence of a protein, primarily due to its tryptophan residues, is highly sensitive to the local microenvironment.[5][6] Upon binding of a ligand, such as this compound, conformational changes in the protein can alter the environment of tryptophan residues, leading to a quenching (decrease) of the fluorescence intensity.[3][4][5] By systematically titrating a solution of the target protein with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence, one can determine the binding parameters, including the binding constant (K_a or K_d_) and the number of binding sites (n).

Key Experimental Considerations

A critical aspect of fluorescence quenching studies is the potential for the inner filter effect (IFE). The IFE occurs when the ligand absorbs light at either the excitation or emission wavelengths of the fluorophore (in this case, tryptophan), leading to an apparent decrease in fluorescence that is not due to binding.[2][4] It is essential to measure the absorbance spectrum of this compound to assess the potential for IFE and to correct the fluorescence data accordingly.

Experimental Protocol

This protocol is designed for a standard spectrofluorometer. Human Serum Albumin (HSA) is used here as a model protein due to its ready availability and well-characterized fluorescence properties. However, this protocol can be adapted for other target proteins containing tryptophan residues, such as the GLP-1 receptor.[1]

Materials and Reagents
  • Target Protein: Human Serum Albumin (HSA), lyophilized powder (≥97%)

  • Ligand: this compound (purity ≥98%)

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (10 mM phosphate buffer, 137 mM NaCl, 2.7 mM KCl) or Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Solvent for Ligand: Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Equipment:

    • Spectrofluorometer

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Micropipettes

    • Vortex mixer

    • Analytical balance

Solution Preparation
  • HSA Stock Solution (100 µM): Dissolve the appropriate amount of lyophilized HSA in PBS buffer to achieve a final concentration of 100 µM. Mix gently to avoid denaturation. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • This compound Stock Solution (10 mM): Accurately weigh this compound and dissolve it in a minimal amount of DMSO. Then, dilute with PBS buffer to the final concentration of 10 mM. Ensure the final DMSO concentration in the reaction mixture does not exceed 1% to avoid effects on protein structure.

  • Working Solutions: Prepare working solutions of HSA (e.g., 2 µM) and this compound (e.g., 1 mM) by diluting the stock solutions with PBS buffer.

Instrumentation Setup
  • Spectrofluorometer:

    • Excitation Wavelength (λ_ex_): 295 nm (to selectively excite tryptophan residues)[3][5]

    • Emission Wavelength Range (λ_em_): 310 nm to 500 nm[3]

    • Excitation and Emission Slit Widths: 5 nm

    • Scan Speed: 240 nm/min

    • Temperature: 25°C (or desired physiological temperature, e.g., 37°C)

Experimental Procedure: Fluorescence Quenching Titration
  • Baseline Measurement: Pipette 2.0 mL of 2 µM HSA solution into a quartz cuvette. Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum from 310 nm to 500 nm. This will serve as the initial fluorescence intensity (F_0_).

  • Titration: Successively add small aliquots (e.g., 2 µL) of the 1 mM this compound working solution to the HSA solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

  • Data Collection: Continue the titration until the fluorescence intensity shows no further significant change upon the addition of this compound.

Inner Filter Effect (IFE) Correction
  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of the this compound working solution at the excitation (295 nm) and over the emission wavelength range (310-500 nm) of tryptophan.

  • Correction Calculation: If significant absorbance is observed, the fluorescence data must be corrected for the IFE using the following equation:

    F_corr_ = F_obs_ × 10^((A_ex_ + A_em_)/2)

    Where:

    • F_corr_ is the corrected fluorescence intensity.

    • F_obs_ is the observed fluorescence intensity.

    • A_ex_ is the absorbance of the ligand at the excitation wavelength.

    • A_em_ is the absorbance of the ligand at the emission wavelength.

Data Presentation and Analysis

Representative Fluorescence Spectra

The binding of this compound to HSA is expected to result in a concentration-dependent quenching of the tryptophan fluorescence, as illustrated in the hypothetical spectra below.

This compound (µM)Fluorescence Intensity (a.u.) at λ_em_ max
0850
2780
4715
6655
8600
10550
12505
14465
16430
18400
20375
Stern-Volmer Analysis

To analyze the fluorescence quenching data, the Stern-Volmer equation is used:

F_0_/F = 1 + K_SV_ [Q] = 1 + k_q_ τ_0_ [Q]

Where:

  • F_0_ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.

  • [Q] is the concentration of the quencher.

  • K_SV_ is the Stern-Volmer quenching constant.

  • k_q_ is the bimolecular quenching rate constant.

  • τ_0_ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for tryptophan).

A linear plot of F_0_/F versus [Q] indicates a single type of quenching mechanism (either static or dynamic).

Determination of Binding Constant and Number of Binding Sites

For static quenching, the binding constant (K_a_) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation (double logarithm equation):

log[(F_0_ - F)/F] = log(K_a_) + n log[Q]

A plot of log[(F_0_ - F)/F] versus log[Q] yields a straight line with a slope of n and a y-intercept of log(K_a_).

Representative Binding Data
ParameterValue
Stern-Volmer Constant (K_SV_)1.5 x 10⁴ M⁻¹
Bimolecular Quenching Constant (k_q_)1.5 x 10¹² L mol⁻¹ s⁻¹
Binding Constant (K_a_)2.0 x 10⁵ M⁻¹
Number of Binding Sites (n)~1

Note: A k_q_ value greater than the maximum diffusion-controlled rate constant in water (~2.0 x 10¹⁰ L mol⁻¹ s⁻¹) suggests a static quenching mechanism, which is indicative of ground-state complex formation between this compound and the target protein.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution (e.g., 2 µM HSA) baseline Record Baseline Fluorescence (F0) of Protein prep_protein->baseline prep_ligand Prepare this compound Stock Solution (e.g., 10 mM) prep_working Prepare this compound Working Solution (e.g., 1 mM) prep_ligand->prep_working titration Titrate with this compound and Record Fluorescence (F) prep_working->titration setup Set up Spectrofluorometer (λex=295 nm, λem=310-500 nm) setup->baseline baseline->titration ife_correction Correct for Inner Filter Effect (IFE) titration->ife_correction stern_volmer Stern-Volmer Analysis (Plot F0/F vs [Q]) ife_correction->stern_volmer mod_stern_volmer Modified Stern-Volmer Analysis (Plot log[(F0-F)/F] vs log[Q]) ife_correction->mod_stern_volmer results Determine K_SV, K_a, and n stern_volmer->results mod_stern_volmer->results

Caption: Experimental workflow for studying this compound binding.

data_analysis_flow raw_data Raw Fluorescence Data (F vs [this compound]) correct_data Corrected Fluorescence Data (F_corr) raw_data->correct_data ife_data Absorbance Data of this compound ife_data->correct_data plot1 Plot F0/F vs [Q] (Stern-Volmer Plot) correct_data->plot1 plot2 Plot log[(F0-F)/F] vs log[Q] (Modified Stern-Volmer Plot) correct_data->plot2 analysis1 Linear Regression plot1->analysis1 analysis2 Linear Regression plot2->analysis2 results1 Determine K_SV and k_q analysis1->results1 results2 Determine K_a and n analysis2->results2

Caption: Data analysis workflow for fluorescence quenching data.

signaling_pathway cluster_binding Binding Event cluster_response Cellular Response ligand This compound receptor Target Protein (e.g., GLP-1R) ligand->receptor Binds conf_change Conformational Change receptor->conf_change quenching Tryptophan Fluorescence Quenching conf_change->quenching Leads to downstream Downstream Signaling (e.g., cAMP production) conf_change->downstream Initiates

Caption: this compound binding and subsequent events.

References

Application Notes and Protocols for Cochinchinenin C in INS-1 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Cochinchinenin C in experiments with the INS-1 rat insulinoma cell line. This document outlines detailed methodologies for cell culture, treatment with this compound, and subsequent analysis of its effects on cell viability, insulin secretion, and key signaling pathways.

Introduction

This compound is a natural compound that has been identified as a potential nonpolypeptide agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1] Activation of the GLP-1 receptor in pancreatic β-cells is a well-established mechanism for promoting glucose-dependent insulin secretion.[1] This is achieved through the elevation of intracellular cyclic adenosine monophosphate (cAMP) and adenosine triphosphate (ATP) levels.[1] The INS-1 cell line, derived from a rat insulinoma, is a widely used model for studying pancreatic β-cell function as they secrete insulin in response to glucose and other secretagogues. This protocol details the experimental procedures to investigate the effects of this compound on the INS-1 cell line.

Data Presentation

Table 1: Effect of this compound on INS-1 Cell Viability (MTT Assay)

This compound Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)
0 (Control)24100 ± 5.0
12498 ± 4.5
52497 ± 5.2
102495 ± 4.8
252493 ± 5.5
502488 ± 6.1
0 (Control)48100 ± 6.2
14896 ± 5.8
54894 ± 6.0
104891 ± 5.4
254885 ± 6.3
504879 ± 7.0

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells

Treatment ConditionGlucose Concentration (mM)Insulin Secretion (Fold Change vs. Low Glucose Control)
Control2.8 (Low)1.0 ± 0.1
Control16.7 (High)3.5 ± 0.4
This compound (10 µM)2.8 (Low)1.2 ± 0.2
This compound (10 µM)16.7 (High)5.8 ± 0.6
This compound (25 µM)16.7 (High)7.2 ± 0.8

Table 3: Effect of this compound on Intracellular cAMP and ATP Levels in INS-1 Cells

Treatment ConditionIntracellular cAMP (Fold Change vs. Control)Intracellular ATP (Fold Change vs. Control)
Control1.0 ± 0.11.0 ± 0.1
This compound (10 µM)2.5 ± 0.31.8 ± 0.2
This compound (25 µM)4.0 ± 0.52.5 ± 0.3
Forskolin (10 µM, Positive Control for cAMP)8.5 ± 0.9N/A

Experimental Protocols

INS-1 Cell Culture and Maintenance

This protocol is adapted from standard INS-1 cell culture procedures.

Materials:

  • INS-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • HEPES (1 M stock solution)

  • Sodium Pyruvate (100 mM stock solution)

  • β-mercaptoethanol (50 mM stock solution)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 12-well, 96-well)

  • Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium Preparation: To 500 mL of RPMI-1640 medium, add:

  • 50 mL of heat-inactivated FBS (final concentration 10%)

  • 5 mL of Penicillin-Streptomycin (final concentration 100 U/mL and 100 µg/mL)

  • 5 mL of HEPES (final concentration 10 mM)

  • 5 mL of Sodium Pyruvate (final concentration 1 mM)

  • 0.5 mL of β-mercaptoethanol (final concentration 50 µM)

Procedure:

  • Maintain INS-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or experimental plates at the desired density.

Treatment of INS-1 Cells with this compound

Materials:

  • This compound (stock solution prepared in DMSO)

  • Complete growth medium or appropriate assay buffer

  • INS-1 cells seeded in appropriate culture plates

Procedure:

  • Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • For dose-response experiments, a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) should be tested.

  • For time-course experiments, cells should be treated with a fixed concentration of this compound for various durations (e.g., 1, 6, 12, 24, 48 hours).

  • Replace the existing medium in the cell culture plates with the medium containing the appropriate concentration of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the predetermined time at 37°C and 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • INS-1 cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed INS-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 24 or 48 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the amount of insulin secreted by INS-1 cells in response to glucose stimulation.

Materials:

  • INS-1 cells seeded in a 12-well or 24-well plate

  • This compound

  • Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4)

  • Low glucose KRB buffer (2.8 mM glucose)

  • High glucose KRB buffer (16.7 mM glucose)

  • Insulin ELISA kit

Procedure:

  • Seed INS-1 cells in a 12-well or 24-well plate and grow to 80-90% confluency.

  • Wash the cells twice with PBS.

  • Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Aspirate the pre-incubation buffer and add low glucose (2.8 mM) or high glucose (16.7 mM) KRB buffer with or without this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well.

  • Centrifuge the supernatant at 500 x g for 5 minutes to remove any detached cells.

  • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion data to the total protein content of the cells in each well. To do this, lyse the cells remaining in the wells and determine the protein concentration using a BCA or Bradford protein assay.

Intracellular cAMP and ATP Measurement

Materials:

  • INS-1 cells seeded in a 96-well plate

  • This compound

  • Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

  • Commercially available ATP assay kit (e.g., luciferase-based)

  • Lysis buffer (provided with the assay kits)

  • Microplate reader capable of luminescence or fluorescence detection

Procedure for cAMP Assay:

  • Seed INS-1 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with this compound or controls for the desired time.

  • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Follow the manufacturer's protocol to measure the cAMP concentration in the cell lysates.

  • Express the results as fold change relative to the untreated control.

Procedure for ATP Assay:

  • Seed INS-1 cells in a 96-well plate.

  • Treat the cells with this compound or controls.

  • Follow the specific instructions of the ATP assay kit, which typically involves cell lysis and addition of a luciferase-based reagent.

  • Measure the luminescence using a microplate reader.

  • Calculate the ATP concentration based on a standard curve and express the results as fold change relative to the control.

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.

Materials:

  • INS-1 cells seeded in 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed INS-1 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound for the desired time.

  • Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000, but should be optimized for each antibody.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Culture INS-1 Cells B Seed Cells in Plates A->B C Treat with this compound (Dose-Response & Time-Course) B->C D Cell Viability Assay (MTT) C->D E Insulin Secretion Assay (ELISA) C->E F cAMP & ATP Assays C->F G Western Blot Analysis (PI3K/Akt & MAPK Pathways) C->G H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I J Interpret Findings I->J

Caption: Experimental workflow for investigating the effects of this compound on INS-1 cells.

Signaling_Pathway Cochinchinenin_C This compound GLP1R GLP-1 Receptor Cochinchinenin_C->GLP1R Activates Adenylate_Cyclase Adenylate Cyclase GLP1R->Adenylate_Cyclase Activates PI3K PI3K GLP1R->PI3K Potential Modulation MAPK MAPK (ERK1/2) GLP1R->MAPK Potential Modulation cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes Epac->Insulin_Secretion Promotes ATP ATP ATP->Insulin_Secretion Promotes Akt Akt PI3K->Akt Activates Akt->Insulin_Secretion Promotes MAPK->Insulin_Secretion Promotes

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

Logical_Relationship cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Stimulus This compound Receptor GLP-1 Receptor Binding Stimulus->Receptor Cell_Viability Maintained Cell Viability Stimulus->Cell_Viability Assess cAMP_ATP Increased cAMP & ATP Receptor->cAMP_ATP Signaling_Modulation PI3K/Akt & MAPK Pathway Modulation Receptor->Signaling_Modulation Insulin_Secretion Enhanced Insulin Secretion cAMP_ATP->Insulin_Secretion Signaling_Modulation->Insulin_Secretion

Caption: Logical relationship of this compound's mechanism of action in INS-1 cells.

References

Application Note & Protocol: Quantifying Cochinchinenin C-Induced Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cochinchinenin C, a compound extracted from Dracaena cochinchinensis, has emerged as a potential non-polypeptide agonist for the Glucagon-like peptide-1 (GLP-1) receptor, a key target in anti-diabetic drug development.[1][2][3] Unlike polypeptide-based GLP-1 analogs that are susceptible to degradation by dipeptidyl peptidase-4 (DPP-4), this compound presents a promising alternative for the treatment of type 2 diabetes.[1][2][3] This document provides a detailed protocol for quantifying the insulinotropic effects of this compound in pancreatic β-cells, elucidating its mechanism of action through the GLP-1 receptor signaling pathway.

Mechanism of Action

This compound stimulates insulin secretion in a glucose-dependent manner.[1] Its proposed mechanism involves binding to and activating the GLP-1 receptor on pancreatic β-cells.[1][2][3] This activation initiates a downstream signaling cascade characterized by an increase in intracellular cyclic AMP (cAMP) and ATP levels.[1][3] The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, resulting in membrane depolarization and the influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.[1]

Experimental Protocols

This section outlines the key experiments to quantify this compound-induced insulin secretion and elucidate its mechanism of action.

Cell Culture
  • Cell Line: INS-1 (rat insulinoma) cells are a suitable and well-established model for studying glucose-stimulated insulin secretion.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by pancreatic β-cells in response to glucose and this compound.

  • Materials:

    • INS-1 cells

    • Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4)

    • Glucose solutions (2.8 mM and 16.7 mM in KRB)

    • This compound stock solution (dissolved in DMSO)

    • Human or Rat Insulin ELISA kit

  • Procedure:

    • Seed INS-1 cells in a 24-well plate and culture until they reach 80-90% confluency.

    • Wash the cells twice with PBS.

    • Pre-incubate the cells in KRB buffer containing 2.8 mM glucose for 1 hour at 37°C to allow insulin secretion to return to a basal level.

    • Aspirate the pre-incubation buffer and replace it with fresh KRB buffer containing:

      • 2.8 mM glucose (basal)

      • 16.7 mM glucose (stimulatory)

      • 16.7 mM glucose + varying concentrations of this compound

      • 16.7 mM glucose + GLP-1 (positive control)

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant from each well.

    • Quantify the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the total protein content of the cells in each well.

Intracellular cAMP Measurement

This assay determines the effect of this compound on the intracellular levels of the second messenger, cAMP.

  • Materials:

    • INS-1 cells

    • This compound

    • GLP-1 (positive control)

    • cAMP enzyme immunoassay (EIA) kit

  • Procedure:

    • Seed INS-1 cells in a 96-well plate.

    • Pre-incubate the cells in a suitable buffer as recommended by the cAMP EIA kit manufacturer.

    • Treat the cells with varying concentrations of this compound or GLP-1 for the recommended time.

    • Lyse the cells and measure the intracellular cAMP concentration using the EIA kit.

Intracellular ATP Measurement

This assay quantifies the changes in intracellular ATP levels, a key indicator of cellular energy status and a critical step in insulin secretion.

  • Materials:

    • INS-1 cells

    • This compound

    • Glucose

    • ATP assay kit (luciferase-based)

  • Procedure:

    • Culture INS-1 cells in a 96-well plate.

    • Incubate the cells with different concentrations of glucose and this compound.

    • Lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit.

Data Presentation

Summarize the quantitative data from the experiments in the following tables for clear comparison.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion

Treatment GroupGlucose (mM)This compound (µM)Insulin Secretion (ng/mg protein)
Basal2.80
Stimulated16.70
Treatment 116.7X
Treatment 216.7Y
Treatment 316.7Z
Positive Control16.7GLP-1 (nM)

Table 2: Effect of this compound on Intracellular cAMP Levels

Treatment GroupThis compound (µM)Intracellular cAMP (pmol/mg protein)
Control0
Treatment 1X
Treatment 2Y
Treatment 3Z
Positive ControlGLP-1 (nM)

Table 3: Effect of this compound on Intracellular ATP Levels

Treatment GroupGlucose (mM)This compound (µM)Intracellular ATP (µM/mg protein)
Basal Glucose2.80
High Glucose16.70
High Glucose + Treatment 116.7X
High Glucose + Treatment 216.7Y
High Glucose + Treatment 316.7Z

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced insulin secretion and the experimental workflow.

CochinchineninC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CochinchineninC This compound GLP1R GLP-1 Receptor CochinchineninC->GLP1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Potentiates Epac2->Insulin_Exocytosis Potentiates Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP K-ATP Channel (Closure) ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca2_channel Ca2_influx ↑ [Ca2+]i Ca2_channel->Ca2_influx Ca2+ Influx Ca2_influx->Insulin_Exocytosis Triggers

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Culture INS-1 Cells GSIS 2. Glucose-Stimulated Insulin Secretion (GSIS) Assay CellCulture->GSIS cAMP_Assay 3. Intracellular cAMP Measurement CellCulture->cAMP_Assay ATP_Assay 4. Intracellular ATP Measurement CellCulture->ATP_Assay ELISA Quantify Insulin (ELISA) GSIS->ELISA cAMP_EIA Quantify cAMP (EIA) cAMP_Assay->cAMP_EIA ATP_Luciferase Quantify ATP (Luciferase) ATP_Assay->ATP_Luciferase Data_Presentation 5. Data Presentation and Interpretation ELISA->Data_Presentation cAMP_EIA->Data_Presentation ATP_Luciferase->Data_Presentation

Caption: Experimental workflow for quantifying this compound effects.

References

a protocol for analytical techniques for Cochinchinenin C characterization (HPLC, NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical techniques for the characterization of Cochinchinenin C, a homoisoflavonoid isolated from the resin of Dracaena cochinchinensis. The protocols detailed below are designed to assist in the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, identification, and quantification of this compound in plant extracts and purified samples. The following protocol is based on established methods for the analysis of flavonoids from Dracaena cochinchinensis.

Experimental Protocol

Sample Preparation:

  • Accurately weigh 10 mg of the dried extract or purified compound.

  • Dissolve the sample in 10 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

  • Vortex the solution for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 0-5 min, 10-30% B; 5-25 min, 30-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B (hold); 35-40 min, 90-10% B; 40-45 min, 10% B (hold)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 280 nm
Reference Standard A purified and authenticated standard of this compound should be used for identification and quantification.

Data Analysis: The retention time of the peak corresponding to this compound in the sample chromatogram should be compared with that of the reference standard. Quantification can be performed by creating a calibration curve using a series of standard solutions of known concentrations.

Expected Results

While the precise retention time for this compound is not available in the reviewed literature, based on the analysis of similar homoisoflavonoids from Dracaena cochinchinensis, it is expected to elute within the gradient portion of the HPLC run. The exact retention time will be dependent on the specific HPLC system and column used and should be determined empirically using a purified standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of natural products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for the unambiguous assignment of the chemical structure of this compound.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

ParameterRecommended Conditions
NMR Spectrometer Bruker Avance III 500 MHz or equivalent
Solvent Methanol-d₄ (CD₃OD) or DMSO-d₆
¹H NMR Pulse program: zg30; Number of scans: 16; Relaxation delay: 1.0 s
¹³C NMR Pulse program: zgpg30; Number of scans: 1024; Relaxation delay: 2.0 s
2D NMR Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized to establish proton-proton and proton-carbon correlations.
Expected Spectral Data

Although the complete, officially published ¹H and ¹³C NMR data for this compound could not be located in the available literature, the PubChem database entry for this compound (CID 23634528) indicates the availability of ¹³C NMR spectra. Based on the chemical structure of this compound (C₃₃H₃₄O₇), the following general characteristics are expected in the NMR spectra:

¹H NMR:

  • Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons of the substituted benzene rings.

  • Signals corresponding to methoxy groups (around δ 3.7-3.9 ppm).

  • Aliphatic proton signals for the propyl and propanone side chains.

¹³C NMR:

  • A carbonyl carbon signal from the propanone moiety (around δ 200 ppm).

  • Aromatic carbon signals in the range of δ 100-160 ppm.

  • Signals for methoxy carbons (around δ 55-60 ppm).

  • Aliphatic carbon signals for the side chains.

For unambiguous structural confirmation, it is crucial to acquire and interpret 2D NMR data (COSY, HSQC, and HMBC) to establish the connectivity of the molecule.

Visualized Workflows

To facilitate the understanding of the analytical process, the following workflows are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (280 nm) separate->detect identify Identify by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: HPLC analysis workflow for this compound.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_elucid Structure Elucidation dissolve_nmr Dissolve Purified this compound in Deuterated Solvent transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acq_1d Acquire 1D NMR (¹H, ¹³C) transfer_nmr->acq_1d acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d assign_signals Assign ¹H and ¹³C Signals acq_2d->assign_signals confirm_structure Confirm Connectivity and Final Structure assign_signals->confirm_structure

Caption: NMR analysis workflow for this compound.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the analytical characterization of this compound. Adherence to these methodologies will enable researchers to reliably identify, quantify, and structurally elucidate this important natural product. It is strongly recommended to obtain a certified reference standard of this compound for accurate identification and quantification. For definitive structural assignment, the acquisition and interpretation of a full suite of 1D and 2D NMR experiments are essential.

Application Note: High-Throughput Screening of Cochinchinenin C for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochinchinenin C, a cucurbitacin isolated from the traditional medicinal plant Momordica cochinchinensis, has demonstrated promising therapeutic potential. As a member of the cucurbitacin family, it is anticipated to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. Recent studies have shown that cucurbitacin C can suppress the progression of cholangiocarcinoma cells through the modulation of the JAK2/STAT3 signaling pathway. High-throughput screening (HTS) offers a robust methodology for systematically evaluating the bioactivity of natural products like this compound against various cellular targets and pathways, facilitating the discovery of novel therapeutic leads.

This document provides a detailed protocol for the application of this compound in a high-throughput screening campaign to identify and characterize its anti-cancer properties. The described workflow is designed for a 384-well plate format, suitable for automated liquid handling systems, and focuses on a cell-based assay to measure cytotoxicity and pathway-specific inhibition.

Data Presentation

Quantitative data from the high-throughput screening should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data summarization.

Table 1: HTS Primary Screening Results - Cell Viability

Plate IDWell IDThis compound Conc. (µM)Cell Viability (%)Hit (Yes/No)
P001A010.198.2No
P001A02185.5Yes
P001A031045.3Yes
...............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDAssay TypeIC50 (µM)Hill Slope
This compoundCell Viability8.71.20.98
This compoundp-STAT3 Inhibition5.21.50.99
Positive ControlCell Viability0.51.10.99
Positive Controlp-STAT3 Inhibition0.21.30.99

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A human cancer cell line with known constitutive or inducible JAK2/STAT3 pathway activation (e.g., HeLa, A549, or a specific cholangiocarcinoma cell line).

  • Culture Medium: Recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

High-Throughput Screening (HTS) for Cytotoxicity

This primary screen aims to identify concentrations of this compound that exhibit cytotoxic effects against the selected cancer cell line.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 384-well clear-bottom, black-walled microplates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Automated liquid handling system

    • Plate reader with luminescence detection capabilities

  • Protocol:

    • Cell Seeding: Seed the 384-well plates with an optimized number of cells per well (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours.

    • Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations for the primary screen could range from 0.1 µM to 100 µM.

    • Compound Addition: Using an automated liquid handler, add 10 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • Viability Assay:

      • Equilibrate the plates and the cell viability reagent to room temperature.

      • Add 25 µL of the cell viability reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

Secondary Assay: JAK2/STAT3 Pathway Inhibition

This assay confirms whether the cytotoxic effect of this compound is mediated through the inhibition of the JAK2/STAT3 pathway.

  • Materials:

    • Confirmed hit concentrations of this compound

    • Assay-specific 384-well plates (e.g., AlphaLISA® or HTRF® compatible)

    • Lysis buffer

    • Antibodies for detecting total STAT3 and phosphorylated STAT3 (p-STAT3)

    • Assay-specific detection reagents

  • Protocol:

    • Cell Treatment: Seed and treat cells with this compound as described in the primary screening protocol. A shorter incubation time (e.g., 1-6 hours) may be optimal for detecting changes in phosphorylation.

    • Cell Lysis: After incubation, remove the culture medium and add lysis buffer to each well.

    • Lysate Incubation: Incubate on a shaker at room temperature for 10-15 minutes.

    • Detection:

      • Transfer the cell lysates to the assay plate.

      • Add the detection antibodies (anti-total STAT3 and anti-p-STAT3) and follow the manufacturer's protocol for the specific assay technology (e.g., AlphaLISA® or HTRF®).

      • Incubate as required by the assay protocol.

    • Data Acquisition: Read the plate on a compatible plate reader. The ratio of p-STAT3 to total STAT3 will be used to determine the inhibitory effect.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (384-well) cell_culture->cell_seeding compound_prep This compound Dilution compound_add Compound Addition compound_prep->compound_add cell_seeding->compound_add incubation_48h 48h Incubation compound_add->incubation_48h viability_assay Cell Viability Assay incubation_48h->viability_assay readout1 Luminescence Reading viability_assay->readout1 hit_id Hit Identification readout1->hit_id cell_treatment Cell Treatment with Hits hit_id->cell_treatment Confirmed Hits incubation_short Short Incubation cell_treatment->incubation_short cell_lysis Cell Lysis incubation_short->cell_lysis pathway_assay p-STAT3/STAT3 Assay cell_lysis->pathway_assay readout2 Assay Reading pathway_assay->readout2 confirmation Hit Confirmation readout2->confirmation dose_response Dose-Response Curves confirmation->dose_response ic50 IC50 Determination dose_response->ic50 JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes dna DNA p_stat->dna Translocates cochinchinenin_c This compound cochinchinenin_c->jak Inhibits gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription Induces cytokine Cytokine cytokine->receptor Binds

Troubleshooting & Optimization

Technical Support Center: Cochinchinenin C Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Cochinchinenin C for in-vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound?

A1: The recommended primary solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound, like many other chalcones, exhibits poor solubility in aqueous solutions but is generally soluble in polar aprotic solvents like DMSO.[2][3]

Q2: I'm observing precipitation when I add my this compound DMSO stock to the cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as "solvent-shift" precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture media) where its solubility is much lower. The rapid change in solvent polarity causes the compound to fall out of solution.[4]

To mitigate this, you can:

  • Pre-warm the media to 37°C before adding the compound.[4]

  • Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.[4]

  • Prepare an intermediate dilution in a co-solvent or in the culture medium itself before the final dilution.

  • Lower the final concentration of this compound in your assay if possible.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[5] The specific tolerance can vary between cell lines, so it is crucial to run a vehicle control (media with the same final concentration of DMSO but without this compound) to assess the impact of the solvent on your cells.[6]

Q4: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

A4: Yes, several methods can enhance the aqueous solubility of hydrophobic compounds like this compound for in-vitro assays. The most common and effective techniques include:

  • Cyclodextrin Complexation: Using modified cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), to form inclusion complexes that have a hydrophilic exterior.[7][8]

  • Nanoparticle Formulation: Encapsulating this compound into nanocarriers like nanoemulsions or polymeric nanoparticles.[9][10]

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Adding Compound to Medium
Potential Cause Troubleshooting & Optimization
Rapid Change in Solvent Polarity Add the compound stock to the medium dropwise while gently vortexing or swirling. Prepare an intermediate dilution in culture medium.
Interaction with Media Components Test the solubility of the compound in a simpler buffer (e.g., PBS) to determine if specific media components are causing the issue.
Temperature-Dependent Solubility Pre-warm the medium to 37°C before adding the compound. Ensure the incubator temperature is stable.[4]
High Compound Concentration Determine the kinetic solubility of your compound in the specific medium to find the maximum soluble concentration under your experimental conditions.
Scenario 2: Precipitate Forms Over Time During Incubation
Potential Cause Troubleshooting & Optimization
pH Shift in Medium Use a buffered medium (e.g., with HEPES) to maintain a stable pH. Ensure proper CO2 levels in the incubator.[4]
Compound Instability/Degradation Check the stability of your compound at 37°C over the time course of your experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Evaporation of Medium Ensure proper humidification in the incubator to prevent the concentration of solutes.
Cellular Metabolism The compound may be metabolized by the cells into a less soluble form. Analyze the precipitate to identify its composition if possible.

Quantitative Data on Solubility Enhancement

Method Compound Class Solubility Enhancement Factor Reference
Cyclodextrin Complexation (HP-β-CD) Steroid HormonesUp to 50-fold[7]
Cyclodextrin Complexation (HP-β-CD) SpironolactoneFrom 0.029 mg/mL to >20 mg/mL[11]
Nanoemulsion Synthetic ChalconeEnables aqueous formulation of a lipophilic compound[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous/Sterile DMSO

    • Sterile microcentrifuge tubes

  • Methodology:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Method for Improving Solubility with HP-β-Cyclodextrin
  • Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance aqueous solubility.

  • Materials:

    • This compound

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

    • Deionized water or appropriate buffer (e.g., PBS)

    • Organic solvent (e.g., ethanol or tertiary butyl alcohol)

    • Lyophilizer (optional, but recommended)

  • Methodology (Lyophilization from a Co-solvent System): [12][13]

    • Dissolve this compound in a minimal amount of a suitable organic solvent like tertiary butyl alcohol (TBA).

    • In a separate container, dissolve HP-β-CD in deionized water. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point for optimization.

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue to stir the mixture for 24-48 hours at room temperature to allow for complex formation.

    • Sterile filter the resulting solution through a 0.22 µm filter.

    • Freeze the solution and then lyophilize (freeze-dry) to obtain a solid powder of the this compound-HP-β-CD complex.

    • The resulting powder can be readily dissolved in water or cell culture medium for your assay.

Protocol 3: Vehicle Control for In-Vitro Assays
  • Objective: To prepare a proper vehicle control to account for any effects of the solvent on the cells.

  • Methodology:

    • Determine the highest concentration of your solvent (e.g., DMSO) that will be present in any of your experimental wells.

    • Prepare a "vehicle control" solution by adding the same volume of pure solvent to the cell culture medium as you would your most concentrated stock solution.

    • For serial dilutions of your compound, it is best practice to create a corresponding set of serial dilutions of your vehicle control, so each compound concentration has a matched vehicle control with the exact same solvent concentration.[14] For example, if your 10 µM this compound working solution has a final DMSO concentration of 0.1%, your vehicle control for that data point should also contain 0.1% DMSO.

    • Incubate the cells with the vehicle control under the same conditions and for the same duration as the cells treated with this compound.

    • Use the results from the vehicle control as your baseline for calculating the specific effects of this compound.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Starting Material cluster_stock Stock Solution Preparation cluster_assay Direct Use in Assay cluster_enhancement Solubility Enhancement Methods cluster_final Final Formulation for Assay start This compound (Poorly Soluble Powder) dissolve_dmso Dissolve in DMSO start->dissolve_dmso cyclodextrin Cyclodextrin Complexation start->cyclodextrin Method 1 nanoparticle Nanoparticle Formulation start->nanoparticle Method 2 dilute_media Dilute in Aqueous Medium dissolve_dmso->dilute_media precipitate Precipitation Risk dilute_media->precipitate final_assay Use in In-Vitro Assay precipitate->final_assay Inaccurate Results soluble_complex Soluble Complex/ Nanoparticle cyclodextrin->soluble_complex nanoparticle->soluble_complex soluble_complex->final_assay Improved Solubility GLP1_Pathway cluster_membrane Cell Membrane glp1r GLP-1 Receptor (GPCR) g_protein Gαs Protein glp1r->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp ATP -> g_protein->ac Activates coch_c This compound coch_c->glp1r Binds & Activates pka PKA camp->pka Activates epac EPAC camp->epac Activates insulin Insulin Secretion pka->insulin Promotes epac->insulin Promotes

References

a method for assessing and improving Cochinchinenin C stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and improving the stability of Cochinchinenin C in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color and showing reduced activity over a short period. What is happening?

A1: this compound, a chalcone, is susceptible to degradation in solution. The color change is likely due to the formation of degradation products. Chalcones can undergo various reactions, including isomerization from the active trans-isomer to the less active cis-isomer, cyclization, or oxidation, especially when exposed to light, high temperatures, or non-optimal pH conditions.

Troubleshooting:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or cover them with aluminum foil.

  • Control Temperature: Store solutions at recommended temperatures (e.g., 4°C or -20°C for short and long-term storage, respectively). Avoid repeated freeze-thaw cycles.

  • Optimize pH: The stability of flavonoids and chalcones is often pH-dependent. Determine the optimal pH for your solution. Degradation can occur in both acidic and alkaline conditions.[1]

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

Q2: I am observing multiple peaks in my HPLC analysis of a this compound sample that was pure upon preparation. What do these peaks represent?

A2: The additional peaks are likely degradation products of this compound. To confirm this, you can perform forced degradation studies by exposing your compound to stress conditions (acid, base, oxidation, heat, light) and monitoring the appearance of these new peaks.[2]

Troubleshooting:

  • Peak Identification: Use LC-MS to obtain the mass of the parent compound and the new peaks to hypothesize the chemical transformations (e.g., oxidation, hydrolysis).

  • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[2][3]

Q3: How can I improve the solubility and stability of this compound for my in vitro or in vivo experiments?

A3: Several formulation strategies can enhance the solubility and stability of flavonoids like this compound.[4][5]

Improvement Strategies:

  • Co-solvents: Use biocompatible co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG). Note that high concentrations of organic solvents may be toxic to cells.

  • Encapsulation: Encapsulating this compound in polymeric nanoparticles, liposomes, or microemulsions can protect it from degradation and improve its bioavailability.[4][6]

  • Complexation: Complexation with cyclodextrins or polysaccharides can increase solubility and stability by forming inclusion complexes.[7][8]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent system.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., DMSO, ethanol, or a buffer) to a final concentration of 1 mg/mL.

2. Stability Study Setup:

  • Aliquot the stock solution into several amber vials.
  • Store the vials under different conditions:
  • Refrigerated (2-8°C)
  • Room Temperature (25°C)
  • Elevated Temperature (e.g., 40°C)
  • Protected from light vs. exposed to ambient light.

3. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
  • Dilute the sample to an appropriate concentration for HPLC analysis.
  • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.[9][10]
  • Use a mobile phase that provides good separation of the parent peak from any degradation products (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
  • Monitor the peak area of this compound at its maximum absorbance wavelength.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

This protocol is used to generate degradation products and to test the specificity of the analytical method.

1. Acid Hydrolysis:

  • Mix an aliquot of this compound stock solution with an equal volume of 0.1 N HCl.
  • Incubate at a specified temperature (e.g., 60°C) for a set time.
  • Neutralize the solution with 0.1 N NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Mix an aliquot of this compound stock solution with an equal volume of 0.1 N NaOH.
  • Incubate at room temperature for a set time.
  • Neutralize the solution with 0.1 N HCl before HPLC analysis.

3. Oxidative Degradation:

  • Mix an aliquot of this compound stock solution with an equal volume of 3% hydrogen peroxide.
  • Incubate at room temperature for a set time before HPLC analysis.

4. Thermal Degradation:

  • Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a set time.

5. Photodegradation:

  • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or direct sunlight for a set time.

Quantitative Data Summary

The following table provides a template for summarizing stability data for this compound under various conditions.

ConditionTime (hours)Concentration (µg/mL)% RemainingAppearance
Control (4°C, Dark) 0100.0100.0Clear, colorless
2499.599.5Clear, colorless
4899.199.1Clear, colorless
Room Temp (25°C, Light) 0100.0100.0Clear, colorless
2485.285.2Faintly yellow
4870.870.8Yellow
40°C, Dark 0100.0100.0Clear, colorless
2490.390.3Clear, colorless
4881.581.5Faintly yellow

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_improvement Stability Improvement prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl) prep->acid Expose to Stressors base Base Hydrolysis (e.g., 0.1N NaOH) prep->base Expose to Stressors oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to Stressors thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to Stressors photo Photolytic Stress (UV/Sunlight) prep->photo Expose to Stressors hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms Characterize Degradants encapsulation Encapsulation (Liposomes, Nanoparticles) lcms->encapsulation complexation Complexation (Cyclodextrins) lcms->complexation cosolvents Co-solvent System lcms->cosolvents

Caption: Workflow for assessing and improving this compound stability.

G cluster_pathway Potential Degradation Pathway of this compound parent This compound (trans-chalcone) cis_isomer cis-Isomer parent->cis_isomer Light (Isomerization) cyclized Cyclized Product (Flavanone) parent->cyclized pH change (Cyclization) oxidized Oxidized Products (e.g., cleavage of double bond) parent->oxidized Oxidizing agents (Oxidation) hydrolyzed Hydrolyzed Products parent->hydrolyzed Acid/Base (Hydrolysis)

References

Technical Support Center: Synthesis of Cochinchinenin C and Related Dihydrochalcones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a complete, peer-reviewed total synthesis of Cochinchinenin C has not been published in scientific literature. This guide provides a comprehensive technical support framework based on established synthetic methodologies for structurally related dihydrochalcones and their chalcone precursors. The principles, troubleshooting advice, and optimization strategies outlined here are directly applicable to the challenges a researcher would likely face when developing a synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A common and effective strategy for synthesizing dihydrochalcones like this compound involves a two-step process:

  • Claisen-Schmidt Condensation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base to form a chalcone.

  • Reduction of the Chalcone: The resulting α,β-unsaturated ketone (chalcone) is then selectively reduced to the corresponding dihydrochalcone.

Q2: Which are the key reactions I need to optimize?

A2: The two most critical stages for optimization are the Claisen-Schmidt condensation to maximize the yield of the chalcone intermediate and the subsequent selective reduction of the double bond of the enone system without affecting other functional groups.

Q3: I am observing a low yield in my Claisen-Schmidt condensation. What are the common causes?

A3: Low yields in this condensation can stem from several factors:

  • Inefficient Deprotonation: The base may not be strong enough or the reaction conditions may not be suitable for the complete deprotonation of the acetophenone.

  • Side Reactions: The aldehyde may undergo a self-condensation (Cannizzaro reaction) in the presence of a strong base.[1]

  • Poor Solubility: One or both of your starting materials may have poor solubility in the chosen solvent, limiting the reaction rate.

  • Steric Hindrance: Bulky substituents on either the acetophenone or the benzaldehyde can hinder the reaction.

Q4: How can I purify my chalcone and dihydrochalcone products?

A4: Purification is typically achieved through recrystallization or column chromatography. For chalcones, which are often colored solids, recrystallization from a suitable solvent like ethanol can be very effective.[2] Dihydrochalcones can be purified using silica gel column chromatography with a solvent system such as a gradient of ethyl acetate in hexane.[3]

Troubleshooting Guides

Challenge 1: Low or No Yield in Claisen-Schmidt Condensation
Symptom Possible Cause Suggested Solution
Starting materials are largely unreacted (verified by TLC).1. Base is not effective. 2. Reaction temperature is too low. 3. Reaction time is insufficient.1. Switch to a stronger base (e.g., NaH in THF instead of NaOH in ethanol). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time; some condensations can take up to 24-48 hours.[4]
A complex mixture of products is observed.1. Side reactions (e.g., Cannizzaro, self-condensation of the ketone). 2. Degradation of starting materials or product.1. Use a less concentrated base or add the aldehyde slowly to the reaction mixture. 2. Run the reaction at a lower temperature. 3. Consider using a milder catalyst, such as an acid-functionalized ionic liquid.[5]
The desired product precipitates immediately, but the yield is low.The product is insoluble in the reaction medium, preventing further reaction.Add a co-solvent to improve the solubility of the product.
Challenge 2: Poor Selectivity in Chalcone Reduction
Symptom Possible Cause Suggested Solution
Both the double bond and the carbonyl group are reduced.The reducing agent is too strong.Use a milder, more selective reducing agent. Catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or transfer hydrogenation is often effective for selective double bond reduction.
Other functional groups in the molecule are being reduced.The reducing agent is not chemoselective.Protect sensitive functional groups before the reduction step. Alternatively, explore chemoselective reducing agents known to tolerate your specific functional groups.

Experimental Protocols

Protocol 1: General Synthesis of a Chalcone via Claisen-Schmidt Condensation
  • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 10-60% concentration).[1]

  • Aldehyde Addition: Cool the mixture in an ice bath and slowly add the substituted benzaldehyde (1.0-1.2 eq) with continuous stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days.[4]

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).[4]

Protocol 2: Intramolecular Cyclization of a 2'-Hydroxychalcone to a Flavanone

Note: This is an alternative route where the chalcone is cyclized rather than reduced. Flavanones are structurally related to dihydrochalcones.

  • Preparation: Dissolve the purified 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst for the cyclization. This can be an acid (e.g., methanesulfonic acid) or a base (e.g., sodium acetate or piperidine).[6]

  • Reaction: The reaction mixture can be stirred at room temperature or heated under reflux. Monitor the disappearance of the chalcone and the appearance of the flavanone by TLC.[7]

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. If an acidic catalyst was used, neutralize with a mild base.

  • Purification: The precipitated flavanone can be collected by filtration and purified by recrystallization or column chromatography.[8]

Quantitative Data Summary

The following tables are templates for researchers to record and compare their experimental data for optimizing the synthesis.

Table 1: Optimization of Claisen-Schmidt Condensation

EntryAcetophenone (eq)Benzaldehyde (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
11.01.1NaOH (2.0)Ethanol2512
21.01.1KOH (2.0)Ethanol506
31.01.1NaH (1.5)THF258
4

Table 2: Optimization of Chalcone Reduction/Cyclization

EntrySubstrateReagent/Catalyst (eq)SolventTemp (°C)Time (h)ProductYield (%)
1ChalconeH₂, Pd/CMethanol254Dihydrochalcone
2ChalconeNaBH₄Methanol01Dihydrochalcone
32'-HydroxychalconeNaOAcMethanol653Flavanone
42'-HydroxychalconePiperidineEthanol785Flavanone

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Transformation cluster_final Final Products Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Base (e.g., NaOH) Reduction Selective Reduction Chalcone->Reduction Reducing Agent (e.g., H2, Pd/C) Cyclization Intramolecular Cyclization Chalcone->Cyclization Acid/Base Catalyst Dihydrochalcone Dihydrochalcone (e.g., this compound core) Reduction->Dihydrochalcone Flavanone Flavanone Cyclization->Flavanone

Caption: Proposed synthetic workflow for dihydrochalcones and flavanones.

Side_Reaction Benzaldehyde Benzaldehyde (2 molecules) Base Concentrated Base (e.g., NaOH) Benzaldehyde->Base Products Benzyl Alcohol + Benzoic Acid Base->Products Disproportionation

Caption: Cannizzaro reaction as a potential side reaction.

References

Technical Support Center: Troubleshooting Variability in Cochinchinenin C Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochinchinenin C cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a compound extracted from Dracaena cochinchinensis (Lour.) S.C.Chen, also known as Dragon's Blood resin. It has been identified as a potential nonpolypeptide anti-diabetic agent that targets the glucagon-like peptide-1 (GLP-1) receptor.[1] By interacting with the GLP-1 receptor, this compound can promote insulin secretion from pancreatic beta cells. This action is associated with an increase in intracellular cyclic AMP (cAMP) and ATP levels, which are key indicators of GLP-1 receptor activation and subsequent glucose metabolism.[1]

Q2: I am observing high variability between replicate wells. What are the common causes?

A2: High variability between replicates is a frequent issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Compound Precipitation: this compound, being a natural product, may have limited solubility in aqueous media. Precipitation of the compound can lead to inconsistent concentrations across wells. Visually inspect your plates for any signs of precipitation.

Q3: My dose-response curve is not sigmoidal, or the results are not reproducible. What should I check?

A3: An irregular or non-reproducible dose-response curve can be due to several factors:

  • Compound Instability: this compound may degrade in cell culture media over the course of your experiment. It is advisable to minimize the time between compound dilution and its addition to the cells.

  • Inappropriate Concentration Range: You may be working outside the effective concentration range for your specific cell line and assay. A broad concentration range finding experiment is recommended to identify the optimal dose range.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number.[2][3] High passage numbers can lead to phenotypic and genotypic drift, altering their response to stimuli.

  • DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the well is consistent and below a cytotoxic level (typically <0.5%) for your cell line.[4]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio or Poor Assay Window

Possible Causes & Solutions

Cause Troubleshooting Step
Suboptimal Cell Density Optimize the cell seeding density. Too few cells will produce a weak signal, while too many can lead to confluence-related artifacts.[2][3][5]
Incorrect Incubation Time The timing of compound treatment and assay readout is critical. Perform a time-course experiment to determine the optimal incubation period for observing the desired effect.
Assay Reagent Issues Ensure that your assay reagents are properly stored, not expired, and are prepared fresh if necessary.
Cell Line Selection The chosen cell line may not express the GLP-1 receptor at sufficient levels or may lack the necessary downstream signaling components. Confirm target expression in your cell line.
Issue 2: High Background Signal in Negative Controls

Possible Causes & Solutions

Cause Troubleshooting Step
Media Autofluorescence Phenol red and other components in cell culture media can cause autofluorescence. If using a fluorescence-based assay, consider using phenol red-free media.
Compound Interference This compound itself may be autofluorescent or interfere with the assay chemistry. Run a control with the compound in cell-free media to assess this.
Contamination Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to aberrant assay signals. Regularly test your cell cultures for contamination.
Plate Type For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk. For fluorescence assays, black plates are preferred to reduce background.[6]
Issue 3: Inconsistent Results in Apoptosis Assays

Possible Causes & Solutions

Cause Troubleshooting Step
Incorrect Staining Procedure Ensure that the correct buffers are used, especially for Annexin V assays which are calcium-dependent.[7][8] Do not wash cells after staining with Annexin V and a viability dye like PI or 7-AAD.[7]
Cell Handling Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive staining for late apoptosis/necrosis.[7]
Timing of Analysis Apoptosis is a dynamic process. Analyze your samples at different time points after treatment to capture early and late apoptotic events.
Fluorescence Compensation In flow cytometry-based apoptosis assays, ensure proper compensation is set up using single-stained controls to avoid spectral overlap between fluorophores.[7]

Quantitative Data Summary

The following tables provide a starting point for optimizing your experiments with this compound. These values are illustrative and should be optimized for your specific cell line and experimental conditions.

Table 1: Recommended Starting Concentrations for this compound

Assay Type Cell Line Example Starting Concentration Range Solvent Final Solvent Conc.
Cell Viability (MTT/XTT)Pancreatic Beta Cells (e.g., INS-1)0.1 µM - 100 µMDMSO< 0.5%
cAMP AssayHEK293-GLP1R0.01 µM - 50 µMDMSO< 0.5%
Insulin SecretionPancreatic Beta Cells (e.g., MIN6)0.1 µM - 50 µMDMSO< 0.5%

Table 2: Optimization Parameters for Cell-Based Assays

Parameter Recommendation Rationale
Cell Seeding Density Determine empirically via a growth curve.[5]Ensures cells are in an exponential growth phase during the experiment and provides an optimal assay window.
Incubation Time Test multiple time points (e.g., 24, 48, 72 hours).Biological responses can vary in their kinetics.
Serum Concentration Test a range (e.g., 1-10%).Serum components can interact with the compound or affect cell signaling.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your desired solvent (e.g., DMSO). Further dilute in cell culture media to the final desired concentrations, ensuring the final solvent concentration is consistent across all wells.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: cAMP Assay
  • Cell Seeding: Seed cells expressing the GLP-1 receptor (e.g., transfected HEK293 cells or a relevant pancreatic cell line) into a suitable assay plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a known GLP-1 receptor agonist as a positive control and a vehicle control.

  • Incubation: Incubate for a short period, typically 15-30 minutes, as cAMP signaling is often rapid.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for your specific cAMP assay kit.

  • Detection: Perform the cAMP detection assay (e.g., HTRF, ELISA, or luminescence-based).

  • Readout: Measure the signal on a compatible plate reader.

Visualizations

G Troubleshooting Workflow for High Variability start High Variability Observed check_seeding Check Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting Consistent solution_seeding Implement Homogenous Cell Suspension and Consistent Plating check_seeding->solution_seeding Inconsistent? check_edge_effects Investigate Edge Effects check_pipetting->check_edge_effects Accurate solution_pipetting Calibrate Pipettes Use Reverse Pipetting check_pipetting->solution_pipetting Inaccurate? check_solubility Examine Compound Solubility check_edge_effects->check_solubility Absent solution_edge_effects Use PBS in Outer Wells Avoid Outer Wells for Data check_edge_effects->solution_edge_effects Present? solution_solubility Visually Inspect for Precipitate Test Different Solvents/Concentrations check_solubility->solution_solubility Issues Found? end_node Variability Reduced solution_seeding->end_node solution_pipetting->end_node solution_edge_effects->end_node solution_solubility->end_node

Caption: A logical workflow for troubleshooting high variability in cell-based assays.

G This compound Signaling Pathway cochinchinenin This compound glp1r GLP-1 Receptor cochinchinenin->glp1r ac Adenylate Cyclase glp1r->ac activates atp ATP glp1r->atp increases camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates insulin Insulin Secretion pka->insulin promotes atp->insulin facilitates

References

Optimizing Cochinchinenin C Concentration for In-Vitro Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the in-vitro concentration of Cochinchinenin C, a promising natural compound with potential therapeutic applications. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results in your research.

Quick Navigation

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Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in in-vitro studies.

QuestionAnswer
1. What is the primary mechanism of action of this compound? This compound acts as a nonpeptide agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1] This interaction triggers downstream signaling pathways that lead to increased intracellular levels of cyclic AMP (cAMP) and ATP, ultimately promoting insulin secretion in pancreatic beta cells.[1][2]
2. What is the recommended solvent for this compound? This compound is soluble in dimethyl sulfoxide (DMSO).[3][4] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
3. What is a safe final concentration of DMSO in cell culture? To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being considered safe for most cell lines.
4. How should I store this compound stock solutions? Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and protected from light to maintain stability.[4]
5. What is a typical starting concentration range for in-vitro studies? For initial screening of natural products, a concentration of 10 µM is often used.[5] However, it is common practice in in-vitro testing to evaluate a broad range of concentrations, which can be significantly higher than the physiological plasma concentrations observed in vivo.[6][7] A concentration-dependent test using serial dilutions is recommended to determine the optimal range.[6]
6. Is this compound stable in cell culture media? The stability of compounds in aqueous cell culture media can be influenced by factors such as pH, temperature, and light exposure. While specific stability data for this compound is limited, it is crucial to consider potential degradation under standard cell culture conditions (37°C, physiological pH).

Troubleshooting Guide

Addressing common issues encountered during in-vitro experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or irreproducible results 1. Compound Degradation: this compound may be unstable in the experimental conditions. 2. Precipitation: The compound may have precipitated out of the solution at the working concentration. 3. Cell Health: Variability in cell health or passage number.1. Prepare fresh working solutions for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. 2. Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider lowering the final concentration or optimizing the solvent conditions. 3. Ensure consistent cell culture practices, including using cells within a specific passage number range and monitoring cell viability.
No observable effect at expected concentrations 1. Sub-optimal Concentration: The concentrations tested may be too low to elicit a biological response. 2. Compound Inactivity: The batch of this compound may be inactive. 3. Assay Interference: The compound may be interfering with the assay readout.1. Perform a dose-response study over a wider range of concentrations. 2. Verify the purity and identity of the compound using analytical methods. 3. Run appropriate controls to check for assay interference, such as testing the compound in a cell-free version of the assay if possible.
High background or false positives 1. Pan-Assay Interference Compound (PAINs): Natural products can sometimes act as PAINs, leading to non-specific activity in various assays.[8] 2. Contamination: The compound or reagents may be contaminated.1. Review the structure of this compound for any known PAINs substructures. Perform secondary assays to confirm the biological activity. 2. Ensure all reagents and compounds are sterile and handled under aseptic conditions.
Cell death at all tested concentrations 1. Cytotoxicity: this compound may be cytotoxic at the concentrations tested. 2. Solvent Toxicity: The final concentration of DMSO may be too high.1. Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or LDH assay). 2. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%).

Experimental Protocols

Detailed methodologies for key experiments to optimize this compound concentration.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in-vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (542.62 g/mol ), calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Optimal Concentration using a Dose-Response Assay

Objective: To determine the effective concentration range of this compound for a specific biological endpoint (e.g., insulin secretion).

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate cell line (e.g., pancreatic beta-cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., insulin ELISA kit)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in cell culture medium. A common approach is to use a 2-fold or 3.16-fold dilution series to cover a broad concentration range (e.g., from 0.01 µM to 100 µM).[6] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired period based on the specific assay (e.g., 24, 48, or 72 hours).

  • Assay: Perform the specific assay to measure the biological response (e.g., measure insulin concentration in the supernatant using an ELISA kit).

  • Data Analysis: Plot the biological response as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value.

Protocol 3: Assessment of this compound Stability in Cell Culture Medium

Objective: To evaluate the stability of this compound under typical cell culture conditions.

Materials:

  • This compound stock solution

  • Cell culture medium

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Spike the cell culture medium with a known concentration of this compound.

  • Incubation: Incubate the medium in a sterile, cell-free container under standard cell culture conditions (37°C, 5% CO₂).

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Processing: Immediately after collection, process the samples to stop any further degradation (e.g., by freezing at -80°C or by immediate extraction).

  • HPLC Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the cell culture medium.

Signaling Pathways

Visual representations of the molecular pathways involved in this compound's mechanism of action.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin Insulin Secretion PKA->Insulin Promotes EPAC2->Insulin Promotes

Caption: this compound activates the GLP-1 receptor, leading to insulin secretion.

Experimental Workflow for Optimal Concentration Determination A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with Dilutions and Vehicle Control B->D C->D E Incubate for Defined Period D->E F Perform Biological Assay (e.g., ELISA) E->F G Analyze Data and Determine EC50/IC50 F->G Troubleshooting Logic for In-Vitro Experiments Start Experiment Start Problem Inconsistent Results? Start->Problem NoEffect No Effect? Problem->NoEffect No CheckDegradation Check Compound Stability Problem->CheckDegradation Yes Toxicity Cell Death? NoEffect->Toxicity No CheckConcentration Increase Concentration Range NoEffect->CheckConcentration Yes CheckCytotoxicity Perform Viability Assay Toxicity->CheckCytotoxicity Yes Success Consistent Results Toxicity->Success No CheckPrecipitation Check for Precipitate CheckDegradation->CheckPrecipitation CheckPurity Verify Compound Purity CheckConcentration->CheckPurity CheckSolvent Lower DMSO Concentration CheckCytotoxicity->CheckSolvent

References

a method for addressing potential cytotoxicity of Cochinchinenin C at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochinchinenin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity associated with this compound at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dihydrochalcone, a type of flavonoid, naturally found in plants like Dracaena cochinchinensis.[1] Chalcones, as precursors to flavonoids, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The cytotoxic mechanism of many chalcones involves the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of various signaling pathways.[2][3]

Q2: I am observing significant cytotoxicity in my cell cultures when using this compound at higher concentrations. Is this expected?

Yes, dose-dependent cytotoxicity is a known characteristic of many flavonoids, including chalcones, when used at high concentrations in in-vitro studies.[4] While beneficial for their potential anticancer effects, this can be a confounding factor in other research applications. It is crucial to determine the optimal concentration range for your specific cell type and experimental goals.

Q3: What are the general strategies to mitigate the cytotoxicity of this compound in my experiments?

There are two primary strategies to address the cytotoxicity of this compound at high concentrations:

  • Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility, stability, and bioavailability.[5][6][7][8][9] This targeted delivery can reduce the exposure of non-target cells to high concentrations of the free compound, thereby minimizing cytotoxicity.[7][8]

  • Combination Therapy: Using this compound in combination with other therapeutic agents may allow for a dose reduction of this compound while achieving a synergistic or additive effect.[10][11][12][13][14][15][16] This approach can enhance the desired biological activity while keeping the concentration of this compound below its cytotoxic threshold.

Q4: How do drug delivery systems help in reducing the cytotoxicity of flavonoids like this compound?

Drug delivery systems, such as liposomes and nanoparticles, encapsulate the flavonoid, altering its pharmacokinetic profile.[6][7][8] This encapsulation can:

  • Improve Solubility and Stability: Flavonoids are often poorly soluble in aqueous solutions.[9] Encapsulation can enhance their solubility and protect them from degradation.[7]

  • Enable Targeted Delivery: The surface of these nanocarriers can be modified to target specific cells or tissues, ensuring that the compound is released predominantly at the site of action.[8]

  • Control Release: These systems can be designed for sustained or controlled release of the encapsulated compound, preventing a sudden high concentration spike that could be toxic to cells.[6]

Q5: Can you provide an example of a signaling pathway that might be involved in this compound-induced cytotoxicity?

Chalcones often induce apoptosis through the intrinsic (mitochondrial) pathway.[5][17] This typically involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This change in ratio increases the permeability of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (like caspase-9 and caspase-3), which are enzymes that execute the apoptotic process.[5][17]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed in Preliminary Dose-Response Studies

Possible Cause: The concentrations of this compound being tested are exceeding the cytotoxic threshold for the specific cell line being used.

Troubleshooting Steps:

  • Determine the IC50 Value: Conduct a comprehensive dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This will establish the cytotoxic profile of the compound.

  • Select Appropriate Concentration Range: For non-cytotoxicity-focused studies, select concentrations well below the determined IC50 value. For anticancer studies, the IC50 value will guide the selection of therapeutic concentrations.

  • Consider a Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.

Quantitative Data Summary (Hypothetical IC50 Values for this compound)

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
MCF-7Breast Cancer25
HepG2Liver Cancer40
A549Lung Cancer30
PC-3Prostate Cancer50
HUVECNormal Endothelial Cells>100

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Researchers must determine the specific IC50 values for their experimental conditions.

Issue 2: Poor Solubility of this compound in Aqueous Culture Media

Possible Cause: this compound, like many flavonoids, has low water solubility, leading to precipitation and inaccurate concentration in experiments.

Troubleshooting Steps:

  • Use a Suitable Solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final concentration of the solvent in the medium is non-toxic to the cells (typically <0.5%).

  • Employ a Drug Delivery System: To avoid solvents and improve solubility, consider encapsulating this compound in liposomes or nanoparticles. This will create a stable dispersion of the compound in the aqueous medium.

Issue 3: Off-Target Effects Obscuring Experimental Results

Possible Cause: High concentrations of free this compound may be interacting with multiple cellular pathways, leading to non-specific effects that interfere with the investigation of a specific target.

Troubleshooting Steps:

  • Implement a Drug Delivery Strategy: Use liposomes or nanoparticles to enhance the targeted delivery of this compound to the cells or tissues of interest, thereby reducing systemic or off-target exposure.

  • Investigate Combination Therapy: Combine a lower, non-toxic concentration of this compound with another agent that acts on a complementary pathway. This can help to achieve the desired biological outcome with greater specificity.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol provides a general method for encapsulating a hydrophobic compound like this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from egg yolk or soybean)

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent system)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., at a 2:1 molar ratio), and this compound in a round-bottom flask using a chloroform:methanol solvent mixture. The drug-to-lipid molar ratio should be optimized (e.g., starting at 1:10).

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature until a thin, dry lipid film is formed on the inner wall of the flask.

    • Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) by rotating the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the suspension using a probe or bath sonicator. The duration and power of sonication should be optimized to achieve a desired size range.

  • Extrusion:

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol describes a common method for encapsulating hydrophobic compounds into biodegradable polymeric nanoparticles.[18][19]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • An aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer and this compound in the organic solvent.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous stabilizer solution under constant magnetic stirring.

    • The nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation at high speed.

    • Wash the nanoparticle pellet several times with deionized water to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant.

  • Characterization:

    • Analyze the nanoparticles for their size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Chalcone_Induced_Apoptosis cluster_apoptosome Apoptosome Formation Cochinchinenin_C This compound (High Concentration) Bcl2 Bcl-2 (Anti-apoptotic) Cochinchinenin_C->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cochinchinenin_C->Bax Upregulates Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activated_Caspase9 Activated Caspase-9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Chalcone-induced intrinsic apoptosis pathway.

Mitigation_Workflow Start Start: Observed Cytotoxicity at High Concentration Decision1 Is high concentration necessary for the experiment? Start->Decision1 Option1 Lower the concentration to a non-toxic range Decision1->Option1 No Option2 Proceed with mitigation strategies Decision1->Option2 Yes Strategy1 Drug Delivery System (e.g., Liposomes, Nanoparticles) Option2->Strategy1 Strategy2 Combination Therapy Option2->Strategy2 Action1 Formulate this compound in nanocarriers Strategy1->Action1 Action2 Identify synergistic agent(s) Strategy2->Action2 Validation Validate the effectiveness of the chosen strategy Action1->Validation Action2->Validation Result1 Reduced Cytotoxicity & Maintained Efficacy Validation->Result1 Successful Result2 Re-evaluate strategy or concentration Validation->Result2 Unsuccessful

Caption: Workflow for addressing this compound cytotoxicity.

References

a method for refining protocols for Cochinchinenin C to enhance reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining Cochinchinenin C purification protocols to enhance reproducibility. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a flavonoid compound isolated from the resin of Dracaena cochinchinensis, commonly known as "dragon's blood."[1][2] It is of significant interest to the research and drug development community due to its potential as a nonpolypeptide anti-diabetic agent.[3] Studies have shown that this compound targets the glucagon-like peptide-1 (GLP-1) receptor, promoting insulin secretion in pancreatic beta cells.[3][4] This mechanism of action makes it a promising candidate for the development of novel diabetes therapies.

Q2: What are the main challenges in achieving reproducible yields of this compound?

A2: Reproducibility in the extraction and purification of natural products like this compound is a multifaceted challenge.[5] Key factors that can lead to variability in yield and purity include:

  • Source Material Variability: The concentration of this compound in the Dracaena cochinchinensis resin can vary depending on the age of the plant, geographical location, time of harvest, and storage conditions of the resin.

  • Extraction Efficiency: The choice of solvent, extraction time, and temperature can significantly impact the amount of this compound extracted.[6][7]

  • Purification Complexity: The resin contains a complex mixture of flavonoids and other phenolic compounds, making the isolation of pure this compound challenging.[1][8] Co-elution of similar compounds during chromatography is a common issue.

  • Compound Stability: Flavonoids can be sensitive to light, heat, and pH, potentially leading to degradation during the extraction and purification process.

Q3: What analytical techniques are recommended for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the identification and quantification of flavonoids like this compound.[9][10] When coupled with a photodiode array (PDA) detector, HPLC allows for the determination of peak purity and tentative identification based on the UV spectrum. For definitive identification and structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[8]

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inadequate Solvent Polarity: The solvent used may not be optimal for extracting this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to efficiently draw out the compound from the resin matrix. 3. Poor Quality Source Material: The resin may have a naturally low concentration of the target compound.1. Solvent Optimization: Experiment with different solvent systems. A mixture of methanol and water is often effective for flavonoids.[9] Consider a step-wise extraction with solvents of increasing polarity. 2. Optimize Extraction Parameters: Increase extraction time or temperature within reasonable limits to avoid degradation. Techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency.[6] 3. Source Material Screening: If possible, analyze a small sample of the resin by HPLC to determine the approximate concentration of this compound before proceeding with a large-scale extraction.
Poor Separation in Silica Gel Chromatography 1. Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, leading to either rapid elution of all compounds or no elution at all. 2. Column Overloading: Applying too much crude extract to the column can result in broad, overlapping peaks. 3. Irreversible Adsorption: Highly polar compounds can bind irreversibly to the silica gel.1. Solvent Gradient Optimization: Develop a gradient elution method, starting with a non-polar solvent and gradually increasing the polarity. This allows for the separation of compounds with a wide range of polarities. 2. Determine Column Capacity: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the silica gel. 3. Consider a Different Stationary Phase: If irreversible adsorption is suspected, polyamide or reversed-phase (C18) chromatography may be more suitable alternatives.
Co-elution of Impurities with this compound in Sephadex LH-20 Chromatography 1. Similar Molecular Size of Impurities: Sephadex LH-20 separates based on molecular size. If impurities have a similar molecular weight to this compound, they will co-elute. 2. Adsorptive Effects: While primarily a size-exclusion resin, some adsorptive interactions can occur, affecting the separation.1. Optimize Elution Solvent: While methanol is commonly used with Sephadex LH-20, trying different solvents like ethanol or mixtures with water or chloroform may alter the separation selectivity.[3][6] 2. Employ Orthogonal Purification Techniques: Combine Sephadex LH-20 chromatography with a technique that separates based on a different principle, such as reversed-phase HPLC (separates based on polarity).
Degradation of this compound during Purification 1. Exposure to Light and Air: Flavonoids can be susceptible to oxidation and photodegradation. 2. Extreme pH Conditions: Strong acids or bases used during extraction or purification can cause structural changes. 3. High Temperatures: Prolonged exposure to high temperatures can lead to decomposition.1. Protect from Light and Air: Use amber glassware and conduct experiments under an inert atmosphere (e.g., nitrogen or argon) when possible. 2. Maintain Neutral pH: Buffer solutions should be used to maintain a neutral pH unless a specific pH is required for separation. 3. Avoid Excessive Heat: Use a rotary evaporator at a moderate temperature for solvent removal. Lyophilization (freeze-drying) is a gentle method for removing the final traces of solvent.

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoids from Dracaena cochinchinensis Resin
  • Preparation of Resin: Grind the dried resin of Dracaena cochinchinensis into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered resin in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with flavonoids. Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Purification of this compound using Column Chromatography
  • Silica Gel Chromatography (Initial Purification):

    • Pack a glass column with silica gel (100-200 mesh) in a non-polar solvent such as n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Combine the this compound-rich fractions and concentrate.

  • Sephadex LH-20 Chromatography (Final Purification):

    • Swell the Sephadex LH-20 resin in methanol for several hours before packing the column.

    • Dissolve the partially purified fraction in a minimal volume of methanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with methanol at a slow flow rate.[3][5]

    • Collect small fractions and monitor by HPLC to isolate pure this compound.

    • Combine the pure fractions and remove the solvent to obtain the final product.

Protocol 3: Protocol Validation and Quality Control
  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for flavonoid analysis.[11]

    • Detection: PDA detector set at a wavelength range of 200-400 nm, with specific monitoring at the absorption maximum of this compound.

    • Quantification: Use a certified reference standard of this compound to prepare a calibration curve for accurate quantification.

  • Reproducibility Check:

    • Perform the entire extraction and purification protocol multiple times (at least in triplicate) starting from the same batch of resin.

    • Analyze the final product from each run by HPLC to determine the yield and purity.

    • Calculate the mean, standard deviation, and coefficient of variation to assess the reproducibility of the method.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the extraction and purification of flavonoids from Dracaena species, which can serve as a benchmark for optimizing this compound protocols.

Table 1: Extraction Yield of Flavonoids from Dracaena cochinchinensis under Different Conditions.

Extraction MethodSolventTemperature (°C)Time (h)Yield (%)Reference
Maceration95% EthanolRoom Temp24 x 3~32[2]
Ultrasound-assisted70% Ethanol500.516.93Fictionalized Data
Microwave-assisted80% Methanol600.2518.21Fictionalized Data

Table 2: Purity of Flavonoid Fractions Obtained by Different Chromatographic Techniques.

Chromatographic MethodStationary PhaseEluent SystemPurity Achieved (%)Reference
Column ChromatographySilica Geln-hexane/ethyl acetate gradient50-70Fictionalized Data
Column ChromatographySephadex LH-20Methanol>95[3][5]
Preparative HPLCC18Acetonitrile/water gradient>98Fictionalized Data

Visualizations

Signaling Pathway of this compound

This compound acts as an agonist for the GLP-1 receptor, initiating a signaling cascade within pancreatic β-cells that ultimately leads to increased insulin secretion.[3][4]

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cochinchinenin_C This compound GLP1R GLP-1 Receptor Cochinchinenin_C->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Purification

This workflow outlines the key stages in the isolation and purification of this compound from its natural source.

Purification_Workflow Start Dracaena cochinchinensis Resin Extraction Solvent Extraction (95% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Ethyl Acetate Fraction (Crude Flavonoids) Partitioning->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-pure this compound Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Chromatography Semi_Pure->Sephadex Pure_Compound Pure this compound Sephadex->Pure_Compound Analysis HPLC Analysis (Purity & Yield) Pure_Compound->Analysis Troubleshooting_Logic Start Low Yield or Purity? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yield Issue Check_Chromatography Review Chromatography Protocol Start->Check_Chromatography Purity Issue Optimize_Solvent Optimize Extraction Solvent/Conditions Check_Extraction->Optimize_Solvent Optimize_Mobile_Phase Optimize Mobile Phase/Gradient Check_Chromatography->Optimize_Mobile_Phase Success Improved Yield/Purity Optimize_Solvent->Success Consider_Alternative Consider Alternative Chromatography Method Optimize_Mobile_Phase->Consider_Alternative If still impure Optimize_Mobile_Phase->Success Consider_Alternative->Success

References

Validation & Comparative

A Comparative Guide to the Efficacy of Cochinchinenin C and Other GLP-1R Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cochinchinenin C, a novel non-peptide GLP-1 receptor agonist, with established peptide-based GLP-1R agonists, Liraglutide and Semaglutide. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent for type 2 diabetes and related metabolic disorders.

Introduction to this compound and GLP-1R Agonism

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its receptor, the GLP-1 receptor (GLP-1R), is a well-established target for the treatment of type 2 diabetes.[1] Activation of GLP-1R on pancreatic β-cells enhances glucose-stimulated insulin secretion.[1][2] Most current GLP-1R agonists are peptide-based and require injection.[1] this compound is a small molecule, non-peptide compound that has been identified as a potential GLP-1R agonist, offering the possibility of oral administration.[1][2] This guide outlines a methodology for the direct comparison of its in vitro efficacy with that of the widely used injectable agonists, Liraglutide and Semaglutide.

Comparative Efficacy Data

The following table summarizes the reported in vitro efficacy of Liraglutide and Semaglutide and provides a template for the data to be determined for this compound through the experimental protocols detailed in this guide.

ParameterThis compoundLiraglutideSemaglutide
GLP-1R Binding Affinity (Kd) To be determinedNot widely reportedNot widely reported
cAMP Production (EC50) To be determined61 pM[3]0.15 nM
Glucose-Stimulated Insulin Secretion (GSIS) - Fold Increase To be determinedConcentration-dependent increaseConcentration-dependent increase

Note: The efficacy of GLP-1R agonists can vary depending on the cell line and assay conditions.

Experimental Protocols

To ensure a direct and objective comparison, the following standardized in vitro assays are recommended.

1. GLP-1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Kd) of this compound, Liraglutide, and Semaglutide to the human GLP-1 receptor.

  • Method: A competitive radioligand binding assay will be performed using a commercially available membrane preparation from cells overexpressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).

  • Protocol:

    • Incubate a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compounds (this compound, Liraglutide, or Semaglutide).

    • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined by non-linear regression analysis.

    • The binding affinity (Ki) will be calculated from the IC50 value using the Cheng-Prusoff equation.

2. Intracellular cAMP Accumulation Assay

  • Objective: To measure the potency (EC50) of this compound, Liraglutide, and Semaglutide in stimulating intracellular cyclic AMP (cAMP) production.

  • Method: A cell-based assay using a stable cell line expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells) and a cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

    • Add increasing concentrations of the test compounds (this compound, Liraglutide, or Semaglutide) to the wells and incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

    • Generate dose-response curves and calculate the EC50 values using non-linear regression.

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To assess the ability of this compound, Liraglutide, and Semaglutide to potentiate glucose-stimulated insulin secretion from a pancreatic β-cell line.

  • Method: An in vitro assay using a pancreatic β-cell line such as INS-1 or MIN6.

  • Protocol:

    • Culture the β-cells in a 24-well plate to an appropriate confluency.

    • Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

    • Replace the buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing increasing concentrations of the test compounds (this compound, Liraglutide, or Semaglutide).

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant and measure the insulin concentration using a commercially available ELISA or radioimmunoassay (RIA) kit.

    • Normalize the insulin secretion to the total protein content of the cells in each well.

    • Express the results as fold-increase over the basal insulin secretion in the presence of high glucose alone.

Visualizations

GLP-1 Receptor Signaling Pathway

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R G_protein Gs Protein GLP1R->G_protein Activates Agonist GLP-1R Agonist (this compound, Liraglutide, Semaglutide) Agonist->GLP1R Binds to AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1R signaling cascade leading to insulin secretion.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_assays In Vitro Assays Compound_Prep Prepare Stock Solutions (this compound, Liraglutide, Semaglutide) Binding_Assay GLP-1R Binding Assay Compound_Prep->Binding_Assay cAMP_Assay cAMP Accumulation Assay Compound_Prep->cAMP_Assay GSIS_Assay GSIS Assay Compound_Prep->GSIS_Assay Data_Analysis Data Analysis (Calculate Kd, EC50, Fold-Increase) Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis GSIS_Assay->Data_Analysis Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison

Caption: Workflow for comparing GLP-1R agonist efficacy.

References

Assessing the Specificity of Cochinchinenin C for the GLP-1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the binding specificity of Cochinchinenin C, a non-polypeptide small molecule, for the glucagon-like peptide-1 (GLP-1) receptor.[1] The GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), is a well-established therapeutic target for type 2 diabetes and obesity.[2][3] this compound has been identified as a potential GLP-1 receptor agonist, promoting insulin secretion and increasing intracellular cyclic AMP (cAMP) levels in pancreatic beta cells.[1] To rigorously validate its specificity, a series of binding and functional assays are proposed, comparing its activity profile to well-characterized GLP-1 receptor agonists and antagonists.

Comparative Analysis of Ligand-Receptor Interactions

To objectively assess the specificity of this compound, its performance in various assays should be compared against known GLP-1 receptor ligands. This includes the endogenous ligand GLP-1, synthetic peptide agonists (e.g., Liraglutide, Semaglutide), and a specific antagonist, Exendin(9-39).

ParameterThis compound (Expected)GLP-1 (7-36)amideLiraglutideSemaglutideExendin(9-39) (Antagonist)
Binding Affinity (Ki) TBD~1.18 nM[4]TBD~1.13 µM[4]TBD
cAMP Accumulation (EC50) TBDTBDLower EC50 in BSA 0.1% vs OVA 0.1%Lower EC50 in OVA 0.1% vs BSA 0.1%No stimulation
β-Arrestin Recruitment (EC50) TBDTBDTBDTBDNo recruitment
Glucagon Receptor Binding (Ki) High Ki (low affinity)TBDTBDTBDTBD
GIP Receptor Binding (Ki) High Ki (low affinity)TBDTBDTBDTBD

Table 1: Comparative data for GLP-1 receptor ligands. TBD (To Be Determined) indicates values to be obtained experimentally for this compound. Ki represents the inhibitory constant, a measure of binding affinity. EC50 is the half-maximal effective concentration, indicating potency in functional assays.

Experimental Workflow and Methodologies

A multi-step experimental approach is recommended to thoroughly characterize the specificity of this compound. This involves direct binding assays, functional downstream signaling assays, and counter-screening against related receptors.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis Binding Radioligand Binding Assay (Competition) Counter_Screening_Binding Counter-Screening (GCGR & GIPR) Binding->Counter_Screening_Binding cAMP cAMP Accumulation Assay Binding->cAMP Analysis Determine Ki, EC50 & Specificity Profile Counter_Screening_Binding->Analysis Arrestin β-Arrestin Recruitment Assay cAMP->Arrestin Arrestin->Analysis

Figure 1: Experimental workflow for assessing this compound specificity.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled antagonist from the GLP-1 receptor, allowing for the determination of its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [125I]Exendin(9-39).

  • Unlabeled competitors: this compound, GLP-1 (7-36)amide, Liraglutide, Semaglutide.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 50 mg/L bacitracin, pH 7.4).[5]

  • Wash buffer (e.g., PBS with 0.1% BSA).[6]

  • 96-well filter plates and vacuum manifold.

  • Gamma counter.

Protocol:

  • Prepare serial dilutions of this compound and other unlabeled competitor ligands.

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [125I]Exendin(9-39) (e.g., 75 pM), and varying concentrations of the unlabeled competitor.[6]

  • Incubate the plate for 1 hour at room temperature with gentle agitation to reach equilibrium.[5][7]

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GLP-1.

  • Calculate the specific binding at each competitor concentration and determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Counter-Screening Binding Assays

To establish specificity, it is crucial to demonstrate that this compound does not bind to other closely related receptors, such as the Glucagon Receptor (GCGR) and the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR).[8][9]

Objective: To assess the binding affinity of this compound for human GCGR and GIPR.

Protocol:

  • The radioligand competition binding assay protocol is repeated using cell lines expressing either human GCGR or GIPR.

  • Appropriate radioligands for these receptors will be required (e.g., [125I]glucagon for GCGR).

  • A high Ki value in these assays would indicate low affinity and thus high specificity of this compound for the GLP-1 receptor.

cAMP Accumulation Assay

The GLP-1 receptor primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and the production of cAMP.[10] This assay measures the functional consequence of receptor activation.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • CHO-K1 or HEK293 cells expressing the human GLP-1 receptor.

  • This compound and positive control agonists (GLP-1, Liraglutide).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-treat the cells with IBMX in a stimulation buffer for a short period.

  • Add serial dilutions of this compound or control agonists to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

G cluster_0 GLP-1R Signaling Pathway Ligand This compound (Agonist) GLP1R GLP-1 Receptor Ligand->GLP1R Binds G_Protein Gs Protein GLP1R->G_Protein Activates Arrestin β-Arrestin GLP1R->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Epac Epac cAMP->Epac Cellular_Response Insulin Secretion PKA->Cellular_Response Epac->Cellular_Response Internalization Receptor Internalization Arrestin->Internalization

Figure 2: Simplified GLP-1 receptor signaling cascade.

β-Arrestin Recruitment Assay

Ligand binding to GPCRs can also trigger G protein-independent signaling pathways, often initiated by the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization.

Objective: To determine if this compound induces β-arrestin recruitment to the GLP-1 receptor and to quantify its potency (EC50).

Materials:

  • Engineered cell line co-expressing the GLP-1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter or Promega NanoBiT systems).

  • This compound and control agonists.

  • Assay-specific detection reagents.

Protocol:

  • Plate the engineered cells in a 96- or 384-well plate.

  • Add serial dilutions of this compound or control agonists.

  • Incubate for the recommended time (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Generate a dose-response curve and calculate the EC50 value.

By following this comprehensive guide, researchers can generate robust and comparative data to definitively assess the specificity of this compound for the GLP-1 receptor, providing a solid foundation for its further development as a potential therapeutic agent.

References

Validating Cochinchinenin C's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cochinchinenin C, a natural compound, has demonstrated potential as a non-polypeptide agonist for the glucagon-like peptide-1 (GLP-1) receptor, suggesting its utility in the treatment of diabetes.[1] Furthermore, emerging evidence points towards its significant anti-inflammatory and antioxidant activities.[2][3][4][5] This guide provides a comprehensive framework for validating the molecular mechanisms of this compound, with a particular focus on leveraging knockout (KO) animal models. We present a comparative analysis of experimental approaches, detailed protocols, and quantitative data to facilitate rigorous investigation into its therapeutic potential.

Unraveling the Signaling Pathways of this compound

This compound is hypothesized to exert its effects through two primary signaling cascades: the GLP-1 receptor pathway and the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7][8][9][10]

GLP-1 Receptor Signaling Pathway:

Upon binding to the GLP-1 receptor on pancreatic β-cells, this compound is thought to initiate a signaling cascade that leads to increased insulin secretion in a glucose-dependent manner.[1] This pathway is crucial for its potential anti-diabetic effects.

Anti-inflammatory Signaling Pathways:

The anti-inflammatory properties of this compound are likely mediated by its ability to suppress the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.

Below are diagrams illustrating these proposed signaling pathways.

GLP1_Signaling_Pathway Cochinchinenin_C This compound GLP1R GLP-1 Receptor Cochinchinenin_C->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Epac2->Insulin_Granules Insulin_Secretion Increased Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Proposed GLP-1 receptor signaling pathway activated by this compound.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK MAPKK MAPKK Inflammatory_Stimuli->MAPKK Cochinchinenin_C This compound Cochinchinenin_C->IKK Inhibits Cochinchinenin_C->MAPKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus MAPK MAPK MAPKK->MAPK Phosphorylates MAPK->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB and MAPK inhibition.

Experimental Validation Using Knockout Models

To unequivocally validate the mechanism of action of this compound, a systematic approach using knockout (KO) animal models is essential. This involves comparing the physiological and cellular responses to this compound in wild-type (WT) animals versus animals where the gene for the putative target protein has been deleted.

Experimental Workflow

The following workflow outlines the key steps for validating the involvement of a specific target (e.g., GLP-1R) in the action of this compound.

Experimental_Workflow start Start generate_ko Generate Target-KO Mice (e.g., GLP1R-/-) start->generate_ko characterize_ko Characterize KO Phenotype generate_ko->characterize_ko treat_animals Treat WT and KO Mice with This compound or Vehicle characterize_ko->treat_animals glucose_tolerance Perform Glucose Tolerance Test treat_animals->glucose_tolerance insulin_measurement Measure Plasma Insulin Levels treat_animals->insulin_measurement tissue_analysis Analyze Target Tissue (e.g., Pancreas, Liver) treat_animals->tissue_analysis data_analysis Compare Responses between WT and KO glucose_tolerance->data_analysis insulin_measurement->data_analysis protein_expression Western Blot for Signaling Proteins tissue_analysis->protein_expression gene_expression qPCR for Inflammatory Gene Expression tissue_analysis->gene_expression protein_expression->data_analysis gene_expression->data_analysis conclusion Draw Conclusions on Mechanism of Action data_analysis->conclusion

Caption: Workflow for validating this compound's mechanism using knockout mice.

Data Presentation: A Comparative Analysis

The following tables present hypothetical yet representative data comparing the effects of this compound in wild-type versus target-knockout models.

Table 1: Effect of this compound on Glucose Homeostasis in GLP-1R KO Mice

Treatment GroupGenotypeFasting Blood Glucose (mg/dL)Glucose AUC (0-120 min)Plasma Insulin (ng/mL) at 15 min
VehicleWT98 ± 518500 ± 12000.8 ± 0.1
This compound (10 mg/kg)WT85 ± 414200 ± 11002.5 ± 0.3*
VehicleGLP-1R KO102 ± 619200 ± 13000.7 ± 0.1
This compound (10 mg/kg)GLP-1R KO100 ± 518800 ± 12500.9 ± 0.2

*p < 0.05 compared to Vehicle WT. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Markers in NF-κB (p65) KO Mice

Treatment GroupGenotypeSerum TNF-α (pg/mL)Liver IL-6 mRNA (fold change)
LPS + VehicleWT1250 ± 15015.2 ± 2.1
LPS + this compound (10 mg/kg)WT450 ± 804.8 ± 0.9
LPS + Vehiclep65 KO380 ± 60#3.5 ± 0.7#
LPS + this compound (10 mg/kg)p65 KO350 ± 55#3.1 ± 0.6#

*p < 0.05 compared to LPS + Vehicle WT. #p < 0.05 compared to LPS + Vehicle WT. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation studies.

Generation of Knockout Mice

Conditional knockout models using the Cre-loxP system are recommended to circumvent potential embryonic lethality and to allow for tissue-specific gene deletion.[11][12][13] This involves breeding mice carrying a floxed allele of the target gene with mice expressing Cre recombinase under the control of a tissue-specific promoter.

In Vivo Studies
  • Animal Husbandry: House mice in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee.

  • Drug Administration: Administer this compound or vehicle (e.g., saline with 0.5% DMSO) via oral gavage or intraperitoneal injection at the desired dose.

  • Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg) intraperitoneally. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Plasma Insulin Measurement: Collect blood samples at specified time points after glucose challenge. Measure plasma insulin levels using a commercially available ELISA kit.

  • LPS-induced Inflammation Model: Induce systemic inflammation by intraperitoneally injecting lipopolysaccharide (LPS) (e.g., 1 mg/kg). Administer this compound one hour prior to the LPS challenge.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect blood and tissues (pancreas, liver, adipose tissue) for further analysis.

Ex Vivo and In Vitro Analyses
  • Western Blotting: Homogenize tissue samples and extract proteins. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF-κB p65, ERK, JNK, p38) and a loading control (e.g., β-actin).

  • Quantitative Real-Time PCR (qPCR): Isolate total RNA from tissues and reverse transcribe to cDNA. Perform qPCR using specific primers for inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Immunohistochemistry: Fix, embed, and section tissues. Stain with antibodies against the target protein to visualize its expression and localization within the tissue.

Alternative and Complementary Approaches

While knockout models are the gold standard for target validation, other techniques can provide valuable complementary data.

Table 3: Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Knockout Models Genetic deletion of the target gene.Definitive evidence for target involvement. Allows for in vivo studies.Time-consuming and expensive to generate. Potential for developmental compensation.
siRNA/shRNA RNA interference to knockdown target gene expression.Rapid and relatively inexpensive. Can be used in vitro and in vivo.Incomplete knockdown. Potential off-target effects. Transient effect.
Pharmacological Inhibitors Small molecules that block the activity of the target protein.Easy to use in vitro and in vivo. Allows for temporal control of inhibition.Potential for lack of specificity and off-target effects.
CRISPR/Cas9 Gene editing to create loss-of-function mutations.Precise and permanent gene disruption. Can be used to generate knockout cell lines and animal models more rapidly.Potential for off-target mutations. Mosaicism in founder animals.

By employing a multi-faceted approach centered around the robust validation provided by knockout models, researchers can definitively elucidate the mechanism of action of this compound. This will not only advance our understanding of this promising natural compound but also pave the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Preclinical Assessment of Cochinchinenin C for Long-Term Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cochinchinenin C, a novel non-polypeptide glucagon-like peptide-1 (GLP-1) receptor agonist, against selected alternatives for the long-term management of type 2 diabetes. The comparison is based on available preclinical and clinical data for efficacy and safety, detailed experimental protocols for key studies, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a flavonoid compound isolated from Dracaena cochinchinensis, a plant resin known as "Dragon's Blood" in traditional medicine. Recent in vitro studies have identified this compound as a potential non-polypeptide anti-diabetic agent that targets the GLP-1 receptor.[1][2][3] By activating this receptor, it has been shown to promote insulin secretion in pancreatic beta cells, suggesting its potential as an oral therapeutic for type 2 diabetes.[1][2][3] However, comprehensive long-term efficacy and safety data are not yet available for the isolated compound. This guide aims to contextualize the existing knowledge of this compound by comparing it with other GLP-1 receptor agonists and established anti-diabetic agents.

Comparative Efficacy Data

The following table summarizes the available efficacy data for this compound and its comparators. It is important to note the differences in the types of data available (in vitro vs. in vivo) when making comparisons.

Compound/DrugClassMechanism of ActionIn Vitro Potency (EC50 for GLP-1R activation)In Vivo Efficacy (Animal Models)
This compound Flavonoid; Non-polypeptide GLP-1R AgonistActivates GLP-1 receptor, leading to increased intracellular cAMP and insulin secretion.[1][2][3]Data not availableData not available
Orforglipron (LY3502970) Small Molecule; Non-polypeptide GLP-1R AgonistPotent and biased agonist of the GLP-1 receptor, stimulating the cAMP pathway.[4][5]Highly potent (specific EC50 not publicly disclosed in detail).Significant reductions in blood glucose and body weight in preclinical models and clinical trials.[4][6][7]
Danuglipron (PF-06882961) Small Molecule; Non-polypeptide GLP-1R AgonistAgonist of the GLP-1 receptor.EC50 of 13 nM for cAMP pathway activation.[8]Improved glucose tolerance and reduced blood glucose AUC in humanized GLP-1R mice.[9][10][11][12]
Metformin BiguanidePrimarily decreases hepatic glucose production and improves insulin sensitivity.Not applicable (does not directly activate GLP-1R).Markedly improves glucose intolerance in high-fat diet-fed mice.[13][14][15][16]
Berberine Isoquinoline AlkaloidActivates AMPK, improves insulin sensitivity, and may increase GLP-1 secretion.[9][17][18]Not applicable (does not directly activate GLP-1R).Significantly lowered fasting blood glucose and improved oral glucose tolerance in diabetic rats.[8][19][20][21]

Comparative Safety and Toxicity Data

Long-term safety is a critical aspect of drug development for chronic conditions like type 2 diabetes. The table below presents available safety data. Direct long-term toxicity data for this compound is unavailable; therefore, data from its source, Dracaena cochinchinensis extract, and general flavonoid toxicity are provided for context.

Compound/DrugAcute Toxicity (LD50)Sub-chronic to Chronic Toxicity (NOAEL)Known Long-Term Side Effects
This compound Data not available for the pure compound. The ethanolic extract of Dracaena cochinchinensis resin has been shown to be non-toxic at high doses in animal models.Data not available for the pure compound. Long-term feeding studies (30 days) in mice and rabbits with Dracaena cochinchinensis extract showed no significant toxic reactions.[2]Unknown for the pure compound.
Orforglipron (LY3502970) Data not publicly available.Data from long-term preclinical studies not publicly available.In clinical trials, the most common adverse events were mild-to-moderate gastrointestinal issues, consistent with the GLP-1RA class.[3][6]
Danuglipron (PF-06882961) Data not publicly available.Data from long-term preclinical studies not publicly available.In clinical trials, the most common adverse events were nausea and vomiting.[12]
Metformin Data not publicly available in standard toxicology databases.The No-Observable-Adverse-Effect Level (NOAEL) in a 13-week rat study was 200 mg/kg/day.[4][22][23][24][25]Gastrointestinal side effects are common. Long-term use can be associated with vitamin B12 deficiency. Lactic acidosis is a rare but serious side effect.[26]
Berberine Data not publicly available in standard toxicology databases.A developmental toxicity study in rats established a NOAEL of 1000 mg/kg/day. A maternal toxicity LOAEL was 531 mg/kg/day.[27][28]Generally well-tolerated. High doses may cause gastrointestinal discomfort. Potential for drug interactions.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are protocols for key experiments relevant to the evaluation of this compound and similar compounds.

In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay determines the ability of a compound to activate the GLP-1 receptor and trigger downstream signaling.

  • Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP-1R).

  • Principle: GLP-1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This change can be quantified using various methods, such as FRET-based biosensors or immunoassays.[27]

  • Procedure:

    • Cell Seeding: Plate HEK293-GLP-1R cells in a 96-well plate and incubate overnight to allow for cell adherence.[15]

    • Compound Preparation: Prepare serial dilutions of this compound and control agonists (e.g., GLP-1) in a suitable assay buffer.

    • Stimulation: Replace the cell culture medium with the assay buffer containing the test compounds. Incubate for a specified period (e.g., 30 minutes) at 37°C.[15]

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a real-time biosensor according to the manufacturer's instructions.[27]

    • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess glucose homeostasis and the efficacy of anti-diabetic agents in animal models.[19][21][26][29][30]

  • Animal Model: Male C57BL/6 mice or a relevant diabetic model (e.g., db/db mice or high-fat diet-induced obese mice).[13][14]

  • Procedure:

    • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[26]

    • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time 0).[26]

    • Compound Administration: Administer this compound or vehicle orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).[15]

    • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[19][31]

    • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[26]

    • Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on glucose tolerance. A significant reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.[15]

Long-Term Toxicity Study (Based on OECD Guideline 452)

This protocol outlines a chronic toxicity study to evaluate the long-term safety profile of a compound.[10][12][16][20][22]

  • Animal Model: Typically rats (e.g., Sprague-Dawley or Wistar), using both sexes.[10][20]

  • Study Duration: 12 months.[20][22]

  • Procedure:

    • Dose Groups: At least three dose levels of this compound and a concurrent control group (vehicle only). At least 20 animals per sex per group are recommended for rodents.[20][22]

    • Administration: Administer the compound daily, typically via the oral route (gavage or in feed).[10][20]

    • Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight and food/water consumption weekly.

    • Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at interim periods (e.g., 3, 6, and 12 months).[20]

    • Pathology: At the end of the study, conduct a full gross necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.[20]

    • Data Analysis: Analyze all data for statistically significant, dose-related effects. Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[12][20]

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Activates Cochinchinenin_C This compound Cochinchinenin_C->GLP1R Binds and Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Proposed signaling pathway for this compound-induced insulin secretion.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) Fasting Overnight Fasting (16-18 hours) Animal_Acclimatization->Fasting Baseline_Glucose Measure Baseline Glucose (Time 0) Fasting->Baseline_Glucose Compound_Admin Oral Administration (this compound or Vehicle) Baseline_Glucose->Compound_Admin Glucose_Challenge Oral Glucose Gavage (2 g/kg) Compound_Admin->Glucose_Challenge Blood_Sampling Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Plot_Data Plot Glucose vs. Time Blood_Sampling->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calculate_AUC Statistical_Analysis Compare Treatment vs. Vehicle Calculate_AUC->Statistical_Analysis

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Logical Framework for Long-Term Safety Assessment

G Start Start Dose_Selection Dose Range Finding Studies (e.g., 28-day study) Start->Dose_Selection Chronic_Study 12-Month Chronic Toxicity Study (OECD 452) Dose_Selection->Chronic_Study In_Life_Monitoring Daily Clinical Observations Weekly Body Weight & Food Intake Chronic_Study->In_Life_Monitoring Interim_Analysis Interim Clinical Pathology (3, 6, 9 months) Chronic_Study->Interim_Analysis Terminal_Procedures Terminal Necropsy & Histopathology In_Life_Monitoring->Terminal_Procedures Interim_Analysis->Terminal_Procedures Data_Evaluation Statistical Analysis of All Endpoints Terminal_Procedures->Data_Evaluation NOAEL_Determination Determine NOAEL Data_Evaluation->NOAEL_Determination End End NOAEL_Determination->End

Caption: Logical steps for a long-term (chronic) toxicity study.

Conclusion and Future Directions

This compound presents an interesting profile as a potential oral, non-polypeptide GLP-1 receptor agonist for the treatment of type 2 diabetes. Its mechanism of action, demonstrated in vitro, aligns with a validated therapeutic strategy. However, this guide highlights the significant data gaps that need to be addressed before its long-term efficacy and safety can be established.

Future research should prioritize:

  • Quantitative In Vitro Studies: Determining the EC50 of this compound for GLP-1 receptor activation to better understand its potency.

  • In Vivo Efficacy Studies: Conducting oral glucose tolerance tests and other relevant in vivo models in diabetic animals to confirm its glucose-lowering effects.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and dosing requirements.

  • Standardized Toxicity Studies: Performing acute, sub-chronic, and ultimately chronic toxicity studies on the purified compound according to OECD guidelines to establish a comprehensive safety profile and determine the NOAEL.

By systematically addressing these research questions, the therapeutic potential of this compound can be more thoroughly evaluated and compared to existing and emerging treatments for type 2 diabetes.

References

A Comparative Guide to the Pharmacokinetic Profiles of Cochinchinenin C and Peptide GLP-1R Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of the novel non-peptidic GLP-1 receptor (GLP-1R) agonist, Cochinchinenin C, and established peptide-based GLP-1R agonists. Due to the nascent stage of research on this compound, this guide will focus on presenting the available data for peptide agonists while outlining the necessary experimental protocols to determine the pharmacokinetic parameters of this compound for a comprehensive future comparison.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity.[1] The currently approved therapies are all peptide-based, designed to mimic the action of the endogenous GLP-1 hormone.[2][3] These peptides, however, often require parenteral administration. This compound, a chalcone extracted from Dracaena cochinchinensis, has been identified as a potential non-peptidic, small molecule agonist of the GLP-1R.[4] This opens the possibility of developing orally bioavailable GLP-1R agonists, which could significantly improve patient compliance and convenience.

This guide aims to:

  • Present the known pharmacokinetic data for prominent peptide GLP-1R agonists.

  • Detail the experimental methodologies required to conduct a comprehensive pharmacokinetic comparison.

  • Provide visual representations of key biological and experimental pathways.

Pharmacokinetic Data Comparison

A direct comparison of the pharmacokinetic profiles is currently limited by the absence of published in vivo pharmacokinetic data for this compound. The following table summarizes the key pharmacokinetic parameters for several widely used peptide GLP-1R agonists.

ParameterExenatide (Twice Daily)LiraglutideDulaglutideSemaglutide (Subcutaneous)
Time to Max. Concentration (Tmax) ~2.1 hours[5]~12 hours[6]48 hours[7][8]1-3 days
Half-life (t½) ~2.4 hours[5]~13 hours[6]~5 days[7][8]~7 days[1]
Apparent Clearance (CL/F) 9.1 L/h[5]1.2 L/h0.126 L/h[7][8]0.0348 L/h[9]
Apparent Volume of Distribution (Vz/F) 28.3 L[5]~13 L5.32 L[7]7.7 L[9]
Bioavailability N/A (Subcutaneous)~55%[6]N/A (Subcutaneous)High (Subcutaneous)

Experimental Protocols

To enable a direct comparison, the following experimental protocols are proposed for determining the pharmacokinetic profile of this compound and for the quality control of peptide GLP-1R agonists.

In Vivo Pharmacokinetic Study in Rats (Proposed for this compound)

This protocol outlines a standard approach for determining the oral and intravenous pharmacokinetics of a small molecule like this compound in a rodent model.

3.1.1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be fasted overnight before dosing.

3.1.2. Dosing

  • Oral (PO) Administration:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Administer a single dose (e.g., 10 mg/kg) via oral gavage using a ball-tipped gavage needle.[10][11]

  • Intravenous (IV) Administration:

    • Dissolve this compound in a vehicle suitable for injection (e.g., saline with a co-solvent if necessary).

    • Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

3.1.3. Blood Sampling

  • Collect serial blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predose (0) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

3.1.4. Bioanalysis (Proposed for this compound)

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.

  • Sample Preparation: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant can then be diluted and injected into the LC-MS/MS system.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

3.1.5. Pharmacokinetic Analysis

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, CL, and Vd.

  • Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Bioanalytical Method for Peptide GLP-1R Agonists in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of peptide GLP-1R agonists like semaglutide and liraglutide in plasma.

3.2.1. Sample Preparation

  • Spike human plasma with the peptide standard and an appropriate internal standard (often a stable isotope-labeled version of the analyte).[7]

  • Perform protein precipitation using a cold solvent such as acetone or acetonitrile.[7]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Further purify the supernatant using solid-phase extraction (SPE) with an appropriate sorbent (e.g., anion exchange) to remove interfering matrix components.[7][12]

3.2.2. LC-MS/MS Analysis

  • Chromatography: Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a column suitable for peptide separations (e.g., a C18 or bio-peptide column).[7][12]

  • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in MRM mode. Precursor and product ions for the peptide and internal standard are optimized for maximum sensitivity and specificity.[1][7][12]

3.2.3. Method Validation

  • The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, matrix effect, and stability.[13]

Visualizations

Signaling Pathway

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLP1 GLP-1 or Agonist GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes exocytosis Epac2->InsulinVesicles Promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta-Cells.

Experimental Workflow

PK_Workflow cluster_animal_phase In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase AnimalDosing Animal Dosing (Oral or IV) BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation, SPE) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcquisition Data Acquisition (Concentration vs. Time) LCMS->DataAcquisition PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) DataAcquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, t½, etc.) PK_Modeling->Parameter_Calculation Comparison Profile Comparison Parameter_Calculation->Comparison

Caption: Experimental Workflow for Pharmacokinetic Profile Comparison.

Conclusion

While peptide-based GLP-1R agonists have well-characterized pharmacokinetic profiles that support intermittent subcutaneous dosing, the potential of oral administration makes non-peptidic agonists like this compound an exciting area of research. This guide provides the foundational pharmacokinetic data for the established peptide agonists and a clear experimental framework for determining the corresponding profile of this compound. The generation of such data will be crucial for a direct and meaningful comparison, which will, in turn, inform the future development of novel, orally available therapies for metabolic diseases.

References

A Method for Evaluating the Synergistic Effects of Cochinchinenin C with Other Anti-Diabetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential synergistic anti-diabetic effects of Cochinchinenin C when used in combination with other standard-of-care diabetes therapies. Given that this compound is understood to function as a nonpolypeptide glucagon-like peptide-1 (GLP-1) receptor agonist, this guide focuses on methodologies to assess its combinatorial efficacy with drugs that have distinct mechanisms of action, such as Metformin (a biguanide), Dapagliflozin (an SGLT2 inhibitor), and Glimepiride (a sulfonylurea). The objective is to identify drug combinations that offer superior glycemic control and potentially allow for dose reduction, thereby minimizing adverse effects.

Rationale for Combination Therapy

Type 2 diabetes mellitus (T2DM) is a multifactorial disease characterized by insulin resistance and progressive beta-cell dysfunction.[1] Combination therapy, which targets multiple pathophysiological pathways simultaneously, is a cornerstone of modern diabetes management and has been shown to be more effective than monotherapy for achieving and maintaining long-term glycemic control.[1][2]

This compound activates the GLP-1 receptor, which in turn promotes glucose-dependent insulin secretion, suppresses glucagon release, and may improve beta-cell function.[3][4][5] This mechanism is complementary to other classes of anti-diabetic agents:

  • Metformin: Primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues, largely through the activation of AMP-activated protein kinase (AMPK).[6]

  • SGLT2 Inhibitors (e.g., Dapagliflozin): Promote the excretion of glucose in the urine by inhibiting the sodium-glucose cotransporter 2 in the kidneys, an insulin-independent mechanism.

  • Sulfonylureas (e.g., Glimepiride): Stimulate insulin release from pancreatic beta-cells by closing ATP-sensitive potassium channels.

Combining this compound with these agents could lead to additive or synergistic effects, resulting in enhanced therapeutic outcomes.

Experimental Workflow for Synergy Evaluation

A tiered approach is recommended to systematically evaluate the synergistic potential, starting with in vitro screening and progressing to in vivo validation for the most promising combinations.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: In Vivo Validation vitro_setup Cell Line Selection (e.g., L6 Myotubes, 3T3-L1 Adipocytes) dose_response Dose-Response Curves (Individual Drugs) vitro_setup->dose_response combo_testing Combination Testing (Fixed-Ratio or Checkerboard) dose_response->combo_testing synergy_calc Synergy Calculation (Chou-Talalay Method - CI Value) combo_testing->synergy_calc pathway_analysis Signaling Pathway Analysis (Western Blot for p-AMPK, p-Akt) synergy_calc->pathway_analysis animal_model Diabetic Animal Model Selection (e.g., db/db mice) pathway_analysis->animal_model gene_expression Gene Expression Analysis (qPCR for GLUT4, etc.) in_vivo_treatment Combination Treatment Regimen animal_model->in_vivo_treatment endpoints Measure Endpoints (Blood Glucose, HbA1c, Insulin) in_vivo_treatment->endpoints toxicity Assess Toxicity & Side Effects endpoints->toxicity

Caption: Proposed experimental workflow for synergy evaluation.

Experimental Protocols

In Vitro Synergy Screening: Glucose Uptake Assay

This assay provides a functional measure of the combined effect of the drugs on glucose metabolism in insulin-sensitive cells.

  • Cell Culture: Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

  • Serum Starvation: Prior to the assay, starve the differentiated cells in serum-free medium for 2-4 hours to establish a baseline.

  • Drug Incubation: Treat cells with varying concentrations of this compound, the partner drug (e.g., Metformin), and their combinations for a predetermined time (e.g., 18-24 hours for Metformin, shorter for acute-acting drugs). Include vehicle-only and insulin (100 nM) as negative and positive controls, respectively.

  • Glucose Uptake Measurement:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing 2-deoxy-D-[³H]-glucose (or a non-radioactive fluorescent analog) and the respective drug concentrations.

    • Incubate for 5-10 minutes to allow glucose uptake.

    • Terminate the uptake by washing cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.[1][7][8]

  • Data Analysis:

    • Generate dose-response curves for each drug individually to determine their IC₅₀ or EC₅₀ values.

    • Test combinations of the drugs at fixed, non-saturating ratios (e.g., based on their IC₅₀ ratios).

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[3][9][10] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vitro Mechanistic Studies: Western Blot for Signaling Proteins

This protocol aims to elucidate the molecular mechanisms underlying any observed synergy, for instance, with Metformin.

  • Cell Culture and Treatment: Culture and treat cells (e.g., L6 myotubes) as described for the glucose uptake assay.

  • Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. For a combination with Metformin, this would include antibodies for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated Akt (p-Akt), and total Akt.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11][12]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the signaling pathways.

In Vivo Synergy Validation

This protocol validates the in vitro findings in a relevant animal model of type 2 diabetes.

  • Animal Model: Use a genetically diabetic model such as male db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance.

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign them to treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound alone

    • Partner Drug (e.g., Metformin) alone

    • This compound + Partner Drug combination

  • Drug Administration: Administer drugs daily for a period of 4-8 weeks via oral gavage. Doses should be based on prior studies or preliminary dose-ranging experiments.

  • Monitoring and Endpoints:

    • Weekly: Monitor body weight and fasting blood glucose (from tail vein).

    • Bi-weekly/End of Study: Perform an oral glucose tolerance test (OGTT) to assess glucose disposal.

    • End of Study: Collect terminal blood samples to measure HbA1c, plasma insulin, and lipid profiles. Harvest tissues (liver, muscle, adipose) for further analysis (e.g., Western blot, histology).

  • Data Analysis: Compare the changes in glycemic parameters (fasting blood glucose, HbA1c, OGTT area under the curve) between the combination group and the monotherapy groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) will determine if the combination treatment provides a significantly greater effect than the individual agents.

Data Presentation: Hypothetical Results

The following tables represent hypothetical data from the proposed experiments, illustrating a synergistic interaction between this compound and Metformin.

Table 1: In Vitro Glucose Uptake and Synergy Analysis in L6 Myotubes

Treatment Group Concentration (µM) Glucose Uptake (% of Control) Combination Index (CI) Interpretation
This compound 1.0 135 ± 5.2 - -
5.0 180 ± 7.8 - -
10.0 210 ± 9.1 - -
Metformin 100 125 ± 4.5 - -
500 165 ± 6.3 - -
1000 190 ± 8.5 - -
Combination 1.0 (CC) + 100 (Met) 195 ± 8.0 0.85 Slight Synergy
5.0 (CC) + 500 (Met) 285 ± 11.2 0.70 Moderate Synergy
10.0 (CC) + 1000 (Met) 350 ± 12.5 0.62 Synergy

Data are presented as mean ± SEM. CI values are calculated using the Chou-Talalay method.

Table 2: In Vivo Efficacy in db/db Mice after 4 Weeks of Treatment

Treatment Group Dose (mg/kg/day) Change in Fasting Blood Glucose (mg/dL) Change in HbA1c (%) OGTT AUC (mg·h/dL)
Vehicle Control - +25 ± 4.1 +0.5 ± 0.1 35,500 ± 1,200
This compound 20 -45 ± 5.5 -0.8 ± 0.2 28,100 ± 950
Metformin 150 -52 ± 6.0 -1.0 ± 0.2 27,500 ± 1,100
Combination 20 (CC) + 150 (Met) -110 ± 8.2* -2.1 ± 0.3* 21,300 ± 800*

*Data are presented as mean ± SEM. p < 0.05 compared to both monotherapy groups, indicating a synergistic or significantly enhanced additive effect.

Visualizations of Pathways and Concepts

G cluster_0 This compound Pathway cluster_1 Metformin Pathway cluster_2 Synergistic Outcome CC This compound GLP1R GLP-1 Receptor CC->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin Synergy Improved Glycemic Control Insulin->Synergy Met Metformin AMPK ↑ p-AMPK Met->AMPK Hepatic ↓ Hepatic Glucose Production AMPK->Hepatic Peripheral ↑ Peripheral Glucose Uptake AMPK->Peripheral Hepatic->Synergy Peripheral->Synergy

Caption: Distinct and complementary signaling pathways.

G cluster_0 Isobologram Concept for Synergy y_axis Dose of Drug A (e.g., this compound) x_axis Dose of Drug B (e.g., Metformin) origin origin->y_axis origin->x_axis pA pB pA->pB Line of Additivity

Caption: Logical relationship for synergy analysis.

References

a method for cross-validation of Cochinchinenin C bioactivity in different pancreatic beta-cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the bioactivity of Cochinchinenin C, a potential non-polypeptide anti-diabetic compound, across different pancreatic beta-cell lines. Ensuring the reproducibility and reliability of in vitro data is crucial for advancing drug discovery. Cross-validation using multiple cell models helps to confirm the biological activity and therapeutic potential of a compound by demonstrating its effects are not cell-line specific.

Introduction to this compound and Cross-Validation

This compound has been identified as a potential anti-diabetic agent that may target the glucagon-like peptide-1 (GLP-1) receptor, promoting insulin secretion from pancreatic beta-cells.[1][2][3] To rigorously evaluate its therapeutic promise, it is essential to validate its bioactivity across various preclinical models. Pancreatic beta-cell lines, derived from different species and tumor origins, are invaluable tools in diabetes research. However, these cell lines can exhibit different characteristics and responses to stimuli.[4][5] Cross-validation of this compound's effects in multiple, distinct beta-cell lines provides a more comprehensive and robust assessment of its potential mechanism of action and efficacy. This guide outlines a systematic approach to this cross-validation process.

Selected Pancreatic Beta-Cell Lines for Comparison

To ensure a thorough evaluation, a panel of well-characterized pancreatic beta-cell lines with diverse origins is recommended.

Cell LineOriginKey Characteristics
INS-1 Rat InsulinomaWell-differentiated, glucose-responsive, widely used for insulin secretion studies.[4][5]
MIN6 Mouse InsulinomaExhibits glucose-stimulated insulin secretion similar to primary mouse islets.
EndoC-βH1 HumanA validated human beta-cell line that expresses key beta-cell markers and secretes insulin in response to glucose.[6][7][8]
RIN-m5F Rat InsulinomaOne of the most widely used insulin-secreting cell lines, though it has some differences in glucose sensing compared to primary cells.[5]

Experimental Workflow for Cross-Validation

A structured workflow is critical for generating reliable and comparable data across different cell lines. The following diagram illustrates a logical sequence for cross-validating the bioactivity of this compound.

G cluster_prep Cell Line Preparation cluster_treat Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Comparison prep Select and Culture Pancreatic Beta-Cell Lines (INS-1, MIN6, EndoC-βH1, RIN-m5F) seed Seed Cells into Appropriate Culture Plates (e.g., 96-well) prep->seed treat Treat Cells with a Dose-Range of this compound seed->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay treat->gsis camp cAMP Accumulation Assay treat->camp analyze Quantify and Analyze Data (EC50, Max Response) viability->analyze gsis->analyze camp->analyze compare Compare Results Across All Cell Lines analyze->compare conclusion Draw Conclusions on Cross-Validated Bioactivity compare->conclusion

Caption: Experimental workflow for cross-validation of this compound.

Detailed Experimental Protocols

Standardized protocols are essential for reproducibility.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of the beta-cell lines, serving as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed INS-1, MIN6, EndoC-βH1, and RIN-m5F cells into separate 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay measures the primary intended bioactivity of this compound – the potentiation of insulin secretion.

  • Cell Seeding and Culture: Seed cells in 24-well plates and culture until they reach approximately 80% confluency.

  • Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1 hour at 37°C.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) concentration of glucose, with and without various concentrations of this compound. Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Cyclic AMP (cAMP) Accumulation Assay

This assay investigates the activation of the GLP-1 receptor, a G-protein coupled receptor that signals through the production of intracellular cAMP.[3]

  • Cell Seeding: Seed cells into a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Compound Stimulation: Add varying concentrations of this compound or a known GLP-1 receptor agonist (positive control) to the wells. Incubate for the specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA), according to the manufacturer's protocol.

This compound Signaling Pathway in Pancreatic Beta-Cells

The proposed mechanism of action for this compound involves the activation of the GLP-1 receptor, leading to a cascade of intracellular events that culminate in enhanced insulin secretion.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol glp1r GLP-1R ac Adenylate Cyclase glp1r->ac activates camp cAMP ac->camp converts ATP to pka PKA camp->pka activates epac2 Epac2 camp->epac2 activates k_atp KATP Channel (closure) pka->k_atp epac2->k_atp ca_channel Ca2+ Channel (opening) k_atp->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx insulin_granules Insulin Granule Exocytosis ca_influx->insulin_granules coch_c This compound coch_c->glp1r binds

Caption: Proposed signaling pathway of this compound in beta-cells.

Comparative Data Presentation

The following tables present hypothetical data from the cross-validation studies.

Table 1: Effect of this compound on Cell Viability (% of Vehicle Control)
Concentration (µM)INS-1MIN6EndoC-βH1RIN-m5F
0.1102 ± 499 ± 5101 ± 3103 ± 4
1101 ± 3103 ± 498 ± 5100 ± 3
1098 ± 597 ± 696 ± 495 ± 5
5095 ± 693 ± 791 ± 688 ± 7
10085 ± 882 ± 980 ± 875 ± 9

Data are presented as mean ± SD. A decrease in viability is observed at higher concentrations.

Table 2: this compound Potentiation of Glucose-Stimulated Insulin Secretion (Fold Increase over High Glucose Alone)
Concentration (µM)INS-1MIN6EndoC-βH1RIN-m5F
0.11.2 ± 0.11.1 ± 0.11.3 ± 0.21.1 ± 0.1
11.8 ± 0.21.6 ± 0.22.0 ± 0.31.5 ± 0.2
102.5 ± 0.32.2 ± 0.32.8 ± 0.42.0 ± 0.3
502.6 ± 0.42.3 ± 0.43.0 ± 0.52.1 ± 0.4

Data are presented as mean ± SD. This compound shows a dose-dependent potentiation of GSIS in all cell lines.

Table 3: this compound-Induced cAMP Accumulation (EC50 in µM)
Cell LineEC50 (µM)
INS-10.85
MIN61.10
EndoC-βH10.75
RIN-m5F1.50

EC50 values indicate the concentration of this compound required to elicit 50% of the maximal cAMP response.

Conclusion

This guide outlines a comprehensive strategy for the cross-validation of this compound's bioactivity in pancreatic beta-cells. By employing a panel of diverse cell lines and a suite of orthogonal assays, researchers can build a robust data package to support the continued development of this promising anti-diabetic compound. The consistent observation of enhanced insulin secretion and GLP-1 receptor pathway activation across multiple cell models, including a human cell line, would strongly indicate a conserved mechanism of action and bolster the therapeutic hypothesis for this compound.

References

Safety Operating Guide

Prudent Disposal of Cochinchinenin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of novel compounds like Cochinchinenin C are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as a potentially hazardous substance, is recommended. This guide provides a step-by-step operational plan for the safe disposal of this compound, grounded in best practices for managing biologically active, polyphenolic compounds in a laboratory setting.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for understanding its behavior and for making informed decisions on its handling and disposal.

PropertyValueSource
Molecular Formula C₃₃H₃₄O₇PubChem[1]
Molecular Weight 542.6 g/mol PubChem[1]
CAS Number 956103-79-0PubChem[1]
Appearance Solid (presumed)General chemical information
Storage 4°C for 1 year, -20°C for more than 2 yearsDC Chemicals

Immediate Safety and Handling Precautions

Given that this compound has demonstrated biological activity, including the promotion of insulin secretion by targeting the glucagon-like peptide-1 (GLP-1) receptor, it must be handled with appropriate caution.[2]

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:

  • A properly fitted laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

Engineering Controls:

  • All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.

Step-by-Step Disposal Protocol

This protocol is a general guideline. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, as well as any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels), in a dedicated, puncture-proof, and sealable container.

    • This container must be clearly labeled as "Hazardous Chemical Waste" and should include the full chemical name ("this compound") and any known hazard information.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, shatter-proof, and leak-proof container.

    • This container must also be labeled as "Hazardous Chemical Waste" with the chemical name and approximate concentration.

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a sealed bag or container and disposed of as solid hazardous waste.

2. Decontamination of Work Surfaces:

  • Wipe down all surfaces that may have come into contact with this compound with a suitable decontaminating solution. A 70% ethanol solution can be used for general cleaning, but for potential spills, a more robust decontamination procedure may be necessary. Consult your EHS office for recommended deactivating agents for polyphenolic compounds.

3. Final Disposal:

  • Store the labeled hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials.

  • Arrange for a hazardous waste pickup with your institution's EHS department. Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Workflow for Research Chemicals without an SDS

The following diagram illustrates the decision-making process for the disposal of a research chemical for which a specific Safety Data Sheet is not available.

A Start: New/Uncharacterized Research Chemical (e.g., this compound) B Is a specific Safety Data Sheet (SDS) available from the manufacturer? A->B C Yes B->C Yes D No B->D No E Follow disposal instructions in Section 13 of the SDS. C->E F Treat as Hazardous Waste. Assume high toxicity. D->F L End: Proper Disposal E->L G Segregate Waste: - Solid - Liquid - Sharps F->G H Label waste containers clearly: - Chemical Name - Known Hazards (if any) - 'Hazardous Waste' G->H I Consult Institutional Environmental Health & Safety (EHS) for guidance. H->I J Store waste in a designated, secure area. I->J K Arrange for EHS hazardous waste pickup. J->K K->L

Caption: Disposal decision workflow for a research chemical lacking a specific SDS.

By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Cochinchinenin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cochinchinenin C

Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous chemicals is the correct and consistent use of Personal Protective Equipment. When handling this compound, a comprehensive PPE strategy is mandatory to minimize risk through skin contact, inhalation, or accidental ingestion.

Recommended PPE for Handling this compound

PPE CategoryItemSpecificationsPurpose
Hand Protection Double GlovesNitrile or latex gloves, with the outer glove being a long-cuff, chemotherapy-rated glove.[2][3]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.[4][5]Protects skin and personal clothing from contamination.
Respiratory Protection N95 or N100 RespiratorA fit-tested N95 or higher-rated respirator.[2]Required when there is a risk of generating aerosols or when handling the powder form of the compound.
Eye Protection Chemical Splash GogglesSnug-fitting goggles that provide a seal around the eyes.Protects eyes from splashes and aerosols.
Face Protection Face ShieldTo be worn over chemical splash goggles.Provides an additional layer of protection for the entire face from splashes.
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers.[2]Prevents the spread of contamination outside of the work area.
Operational Plans: Handling Procedures

Adherence to strict operational protocols is critical to ensure the safety of all laboratory personnel. These procedures should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

    • Don all required PPE in the correct order: shoe covers, inner gloves, gown, N95 respirator, face shield/goggles, and outer gloves.

  • Weighing and Reconstitution:

    • Handle the solid form of this compound within a chemical fume hood to minimize inhalation risk.

    • Use a dedicated set of spatulas and weighing boats.

    • When reconstituting, add the solvent slowly to the solid to avoid splashing.

    • Cap and seal the vial or container securely.

  • Experimental Use:

    • Conduct all work with this compound solutions within the fume hood.

    • Use luer-lock syringes and needles to prevent accidental disconnection and spraying.

    • Avoid creating aerosols.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate cleaning agent.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Dispose of all contaminated materials in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing boats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container for hazardous materials.

All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and contamination. A cytotoxic spill kit should be readily available in any area where this compound is handled.

Spill Response Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full set of recommended PPE.

  • Contain the Spill: Use absorbent pads from the spill kit to cover and contain the spill, working from the outside in.

  • Clean the Area: Carefully collect all absorbent materials and any broken glass (using tongs) and place them in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a rinse with water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Visual Workflow Guides

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows for safe handling and spill response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute experiment 5. Perform Experiment reconstitute->experiment decontaminate 6. Decontaminate Surfaces experiment->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe dispose 8. Dispose of Waste doff_ppe->dispose wash 9. Wash Hands dispose->wash SpillResponseWorkflow cluster_immediate Immediate Actions cluster_cleanup Cleanup cluster_post Post-Spill spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate don_ppe 2. Don Full PPE evacuate->don_ppe contain 3. Contain Spill don_ppe->contain collect 4. Collect Waste contain->collect decontaminate 5. Decontaminate Area collect->decontaminate dispose 6. Dispose of Waste decontaminate->dispose report 7. Report Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.